molecular formula C19H42NO4P B15562284 Tetradecylphosphocholine-D42

Tetradecylphosphocholine-D42

Cat. No.: B15562284
M. Wt: 421.8 g/mol
InChI Key: XGFMLRJDOIKIFG-YNRVKULASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecylphosphocholine-D42 is a useful research compound. Its molecular formula is C19H42NO4P and its molecular weight is 421.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H42NO4P

Molecular Weight

421.8 g/mol

IUPAC Name

deuterio [1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuterio-1-[tris(trideuteriomethyl)azaniumyl]hexadecan-2-yl] phosphate

InChI

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19(18-20(2,3)4)24-25(21,22)23/h19H,5-18H2,1-4H3,(H-,21,22,23)/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D/hD

InChI Key

XGFMLRJDOIKIFG-YNRVKULASA-N

Origin of Product

United States

Foundational & Exploratory

Critical Micelle Concentration of Tetradecylphosphocholine-D42: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The critical micelle concentration is a fundamental parameter for any surfactant, representing the concentration at which individual monomeric molecules begin to aggregate into micelles. This property is crucial for applications in drug delivery, membrane protein solubilization, and nanotechnology. The table below summarizes the CMC of tetradecylphosphocholine (B1204420) and other related phosphocholine-based surfactants to provide a comparative context.

CompoundAbbreviationChain LengthCritical Micelle Concentration (CMC)
1-Decanoyl-sn-glycero-3-phosphocholine10:0 Lyso PCC107.0 mM[1]
1-Dodecanoyl-sn-glycero-3-phosphocholine12:0 Lyso PCC120.70 mM[1]
1-Tetradecanoyl-sn-glycero-3-phosphocholine 14:0 Lyso PC C14 0.070 mM [1]
1-Hexadecanoyl-sn-glycero-3-phosphocholine16:0 Lyso PCC160.007 mM[1]
DodecylphosphocholineDPCC121.1 mM[1]

Note: The CMC values can be influenced by factors such as temperature, pressure, and the presence of electrolytes.[2]

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for the characterization of surfactants. Various experimental techniques can be employed, each relying on the principle that a distinct change in a physical property of the solution occurs at the CMC.

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of surfactants.[3]

  • Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

  • Methodology:

    • Prepare a series of aqueous solutions with varying concentrations of the surfactant.

    • Measure the surface tension of each solution using a tensiometer (e.g., employing the du Noüy ring method or the Wilhelmy plate method).

    • Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

Fluorescence Spectroscopy

This method utilizes fluorescent probes that exhibit different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[4]

  • Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the probe preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

  • Methodology:

    • Prepare a series of surfactant solutions containing a constant, low concentration of a fluorescent probe.

    • Measure the fluorescence intensity or emission spectrum of each solution using a spectrofluorometer.

    • Plot the fluorescence intensity (or a ratio of intensities at different wavelengths) against the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at which a sharp change in the fluorescence signal is observed.

31P Nuclear Magnetic Resonance (NMR)

This technique is particularly useful for phosphorus-containing surfactants like phosphocholines.

  • Principle: The chemical shift of the phosphorus nucleus in the phosphocholine (B91661) headgroup is sensitive to its local chemical environment. The formation of micelles leads to a change in the chemical environment of the headgroup, resulting in a change in the 31P chemical shift.

  • Methodology:

    • Prepare a series of surfactant solutions in a suitable solvent (e.g., D2O).

    • Acquire the 31P NMR spectrum for each concentration.

    • Plot the 31P chemical shift as a function of the reciprocal of the surfactant concentration.

    • The CMC is determined from the point where the slope of the plot changes.[1]

Visualizing Experimental Workflow: Surface Tension Method

The following diagram illustrates the typical workflow for determining the Critical Micelle Concentration using the surface tension measurement technique.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start prep_series Prepare Surfactant Concentration Series start->prep_series measure_st Measure Surface Tension (Tensiometer) prep_series->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data identify_break Identify Inflection Point plot_data->identify_break determine_cmc Determine CMC identify_break->determine_cmc end_node End determine_cmc->end_node

Caption: Workflow for CMC determination via surface tension.

References

In-Depth Technical Guide to the Physical Properties of Deuterated Tetradecylphosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated n-tetradecylphosphocholine, also known as Fos-Choline-14-d42, is a zwitterionic detergent crucial for the structural and functional analysis of membrane proteins. Its utility, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, stems from the substitution of hydrogen atoms with deuterium. This isotopic labeling minimizes solvent-derived signals in ¹H-NMR spectra, thereby enhancing the resolution and clarity of the protein's signals.[1] This technical guide provides a comprehensive overview of the essential physical properties of deuterated tetradecylphosphocholine (B1204420), detailed experimental protocols for their determination, and a workflow for its application in membrane protein studies.

Core Physical and Chemical Properties

Deuterated tetradecylphosphocholine shares similar physicochemical behaviors with its non-deuterated counterpart, n-tetradecylphosphocholine. These properties are fundamental to its function as a membrane mimetic.

PropertyValue
Synonyms n-Tetradecylphosphocholine-d42, Fos-Choline-14-d42
Molecular Formula C₁₉D₄₂NO₄P
Formula Weight Approximately 379.5 g/mol (non-deuterated)
Appearance White crystalline powder
Purity ≥ 99% (by HPLC analysis)
Solubility (non-deuterated) DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml[2]

Micellar Properties

Above a certain concentration in aqueous solution, known as the critical micelle concentration (CMC), individual detergent molecules self-assemble into spherical or ellipsoidal structures called micelles. These micelles create a hydrophobic core that can solubilize membrane proteins, mimicking their native lipid bilayer environment.[3]

PropertyValue (for non-deuterated Tetradecylphosphocholine)
Critical Micelle Concentration (CMC) in H₂O ~ 0.12 mM[2][4][5]
Aggregation Number (Nagg) in H₂O ~ 108[4][6]
Micelle Size ~ 47 kDa[4]

Experimental Protocols

Accurate determination of the micellar properties of deuterated tetradecylphosphocholine is critical for its effective use in research. Below are detailed protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Nile Red, whose fluorescence quantum yield increases significantly when it partitions from an aqueous environment into the hydrophobic core of micelles.[1][7]

Materials:

  • Deuterated tetradecylphosphocholine

  • Fluorescent probe stock solution (e.g., 10 mM DPH in THF or Nile Red in a suitable organic solvent)

  • High-purity water

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of aqueous solutions of deuterated tetradecylphosphocholine with varying concentrations, bracketing the expected CMC (e.g., from 0.01 mM to 1 mM).

  • To each detergent solution in a separate tube, add a small aliquot of the fluorescent probe stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1 µl of 10 mM DPH to 2 ml of detergent solution).[7]

  • Incubate the solutions in the dark at room temperature for at least 30 minutes to allow for equilibration of the probe with any micelles.[7]

  • Measure the fluorescence intensity of each sample using a spectrofluorometer. For DPH, the excitation wavelength is typically 358 nm and the emission wavelength is 430 nm.[7] For Nile Red, the excitation and emission wavelengths are in the ranges of 550-590 nm and 600-700 nm, respectively.[1]

  • Plot the fluorescence intensity as a function of the detergent concentration.

  • The CMC is determined as the concentration at the intersection of two linear fits to the data points: one for the pre-micellar region (low detergent concentration with a shallow slope) and one for the micellar region (where fluorescence intensity rapidly increases with detergent concentration).[7]

Determination of Micelle Aggregation Number using Static Light Scattering

Static Light Scattering (SLS) is a powerful technique for determining the weight-averaged molecular weight of macromolecules and assemblies, such as micelles, in solution. From the molecular weight of the micelle and the monomer, the aggregation number can be calculated.

Materials:

  • Deuterated tetradecylphosphocholine

  • High-purity, filtered (0.22 µm) buffer solution

  • Static Light Scattering instrument with a laser source

  • Scintillation vials or other suitable dust-free sample containers

Procedure:

  • Prepare a series of deuterated tetradecylphosphocholine solutions in the filtered buffer at concentrations well above the CMC.

  • Ensure all solutions are free of dust and other particulates by filtering or centrifugation, as these can significantly interfere with light scattering measurements.

  • Measure the intensity of the scattered light from each sample at multiple angles.

  • Use the appropriate light scattering theory (e.g., Zimm plot, Debye plot) to extrapolate the scattered light intensity to zero angle and zero concentration. This allows for the determination of the weight-averaged molecular weight (Mw) of the micelles.

  • The aggregation number (Nagg) is then calculated using the following equation:

    Nagg = (Mw of micelle) / (Mw of detergent monomer)

Application in Membrane Protein Research: A Workflow

Deuterated tetradecylphosphocholine is instrumental in the structural determination of membrane proteins by solution NMR. The following workflow outlines the key steps for reconstituting a membrane protein into deuterated DPC micelles for NMR analysis.

G Workflow for Membrane Protein Reconstitution in Deuterated DPC Micelles for NMR cluster_prep Protein and Detergent Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis protein_prep Overexpress and Purify Membrane Protein in a Detergent (e.g., DDM) detergent_exchange Detergent Exchange by Dialysis or Size-Exclusion Chromatography protein_prep->detergent_exchange dpc_prep Prepare Deuterated Tetradecylphosphocholine Stock Solution dpc_prep->detergent_exchange concentration Concentrate Protein-Micelle Complex detergent_exchange->concentration nmr_sample_prep Prepare NMR Sample (add D2O, buffer components) concentration->nmr_sample_prep nmr_spectroscopy NMR Spectroscopy (e.g., TROSY-HSQC) nmr_sample_prep->nmr_spectroscopy structure_calc Structure Calculation and Analysis nmr_spectroscopy->structure_calc

Caption: Workflow for Membrane Protein Reconstitution.

Conclusion

Deuterated tetradecylphosphocholine is an indispensable tool for researchers in structural biology and drug development. Its well-defined physical and micellar properties, coupled with its isotopic labeling, provide an ideal membrane-mimetic environment for high-resolution studies of membrane proteins. The experimental protocols and workflow detailed in this guide offer a practical framework for the effective utilization of this critical detergent in advancing our understanding of membrane protein structure and function.

References

An In-depth Technical Guide to Tetradecylphosphocholine-D42: Structure, Properties, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Tetradecylphosphocholine-D42, a deuterated analog of the saturated lysophospholipid, Tetradecylphosphocholine. Predominantly utilized by researchers, scientists, and drug development professionals, its primary application is as an internal standard in quantitative bioanalytical methods, particularly for the therapeutic drug miltefosine (B1683995). This document outlines its chemical structure, physicochemical properties, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Properties and Chemical Structure

This compound is the fully deuterated isotopologue of n-tetradecylphosphocholine. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart or structurally similar molecules like miltefosine. This ensures accurate and precise measurement by correcting for variations during sample preparation and analysis.

Chemical Structure:

Image of the chemical structure of n-Tetradecylphosphocholine:

Caption : Chemical structure of this compound, where all hydrogen atoms are replaced by deuterium.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated form.

PropertyThis compoundn-Tetradecylphosphocholine
Molecular Formula C₁₉D₄₂NO₄PC₁₉H₄₂NO₄P
Formula Weight 421.5 g/mol 379.5 g/mol
CAS Number 869638-98-277733-28-9

Experimental Workflow for Quantification of Miltefosine

This compound is instrumental as an internal standard in the bioanalysis of miltefosine from various biological matrices. The following diagram illustrates a typical experimental workflow for the quantification of miltefosine in human plasma using LC-MS/MS with this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_plasma Plasma Sample s_is Add this compound (Internal Standard) s_plasma->s_is s_protein Protein Precipitation (e.g., with Methanol) s_is->s_protein s_spe Solid Phase Extraction (SPE) (e.g., Phenyl Cartridge) s_protein->s_spe s_evap Evaporation & Reconstitution s_spe->s_evap a_injection Injection into LC System s_evap->a_injection a_separation Chromatographic Separation (e.g., C18 Column) a_injection->a_separation a_detection Mass Spectrometric Detection (Positive ESI, MRM) a_separation->a_detection d_integration Peak Integration a_detection->d_integration d_ratio Calculate Peak Area Ratio (Analyte/Internal Standard) d_integration->d_ratio d_quant Quantification using Calibration Curve d_ratio->d_quant

The Pivotal Role of Zwitterionic Detergents in Advancing Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, acting as channels, transporters, receptors, and enzymes. Their location within the lipid bilayer, however, presents a significant challenge for their study. To understand their structure, function, and interactions, they must first be extracted from their native membrane environment and stabilized in a soluble form. This is where detergents, particularly zwitterionic detergents, play a crucial role.[1][2]

Zwitterionic detergents are amphipathic molecules that possess both a positively and a negatively charged group in their hydrophilic head, resulting in a net neutral charge over a wide pH range.[1][3][4] This unique characteristic positions them as a versatile class of surfactants, bridging the gap between the harsh, often denaturing, ionic detergents and the milder, less efficient, non-ionic detergents.[1] They are effective at disrupting protein-protein interactions, a feature they share with ionic detergents, while generally preserving the native structure and function of the protein, similar to non-ionic detergents.[1] This combination of properties makes them invaluable tools in the solubilization, purification, and structural analysis of membrane proteins.

This technical guide provides a comprehensive overview of the role of zwitterionic detergents in membrane protein research. It includes a detailed comparison of their physicochemical properties, step-by-step experimental protocols for their application, and visual representations of key biological pathways and experimental workflows where these detergents are indispensable.

Properties of Zwitterionic Detergents

The effectiveness of a detergent in membrane protein research is dictated by its physicochemical properties. For zwitterionic detergents, key parameters include the critical micelle concentration (CMC), aggregation number, and molecular weight. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a critical event for membrane solubilization.[5]

A summary of the properties of commonly used zwitterionic detergents is presented in the table below.

DetergentAbbreviationMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateCHAPS614.96 - 1010
3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonateCHAPSO630.9811
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateZwittergent 3-12335.52 - 455
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateZwittergent 3-14363.60.1 - 0.4105
N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateZwittergent 3-16391.70.03 - 0.04-
Lauryl dimethylamine (B145610) oxideLDAO229.41 - 275
Fos-Choline®-12FC-12351.51.580
Amidosulfobetaine-14ASB-14434.7--

Note: CMC and aggregation number values can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Key Applications and Experimental Protocols

Zwitterionic detergents are employed in a multitude of techniques in membrane protein research. Their ability to gently extract proteins from the lipid bilayer while maintaining their structural integrity makes them suitable for a range of downstream applications.

Solubilization of G-Protein Coupled Receptors (GPCRs) using CHAPS

GPCRs represent a large and important family of membrane receptors that are key drug targets. Their study often requires their extraction from the cell membrane. CHAPS is a widely used zwitterionic detergent for this purpose due to its mild, non-denaturing properties.[6]

Experimental Protocol:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells expressing the target GPCR three times with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a small volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Membrane Preparation (Optional but Recommended):

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication on ice.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in a suitable buffer.

  • Solubilization:

    • Resuspend the membrane pellet in solubilization buffer containing 1-2% (w/v) CHAPS, buffer (e.g., 50 mM Tris-HCl, pH 7.4), NaCl (e.g., 150 mM), and protease inhibitors. The CHAPS concentration should be well above its CMC (6-10 mM).

    • Incubate the mixture on a rotator or with gentle agitation for 1-2 hours at 4°C.

  • Clarification:

    • Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes.

  • Downstream Analysis:

    • The solubilized GPCR is now ready for purification (e.g., by affinity chromatography), functional assays, or structural studies.

Purification of a Membrane Transport Protein

The purification of membrane proteins is essential for their detailed characterization. This protocol outlines a general procedure for the purification of a histidine-tagged membrane transporter using a zwitterionic detergent.

Experimental Protocol:

  • Expression and Membrane Preparation:

    • Overexpress the histidine-tagged membrane transporter in a suitable expression system (e.g., E. coli).

    • Harvest the cells and prepare cell membranes as described in the GPCR solubilization protocol.

  • Solubilization:

    • Solubilize the membrane pellet with a buffer containing a zwitterionic detergent (e.g., 1% LDAO or 1% Fos-Choline®-12), buffer salts, and protease inhibitors. The choice of detergent should be optimized for the specific protein.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with a buffer containing the same zwitterionic detergent at a concentration above its CMC (e.g., 0.1% LDAO).

    • Load the clarified supernatant containing the solubilized protein onto the column.

    • Wash the column with several column volumes of wash buffer (containing a low concentration of imidazole (B134444), e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the histidine-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (Gel Filtration):

    • To further purify the protein and remove aggregates, perform size exclusion chromatography.

    • Equilibrate a size exclusion column with a buffer containing the zwitterionic detergent (e.g., 0.1% LDAO).

    • Load the eluted sample from the affinity chromatography step onto the column.

    • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified membrane protein.

Reconstitution of Membrane Proteins into Liposomes

To study the function of membrane proteins in a more native-like environment, they are often reconstituted into artificial lipid bilayers called liposomes. This process involves removing the detergent from a solution of protein-detergent and lipid-detergent mixed micelles.

Experimental Protocol:

  • Preparation of Liposomes:

    • Prepare a lipid film by drying a solution of lipids (e.g., a mixture of phosphatidylcholine and other lipids) in a round-bottom flask under a stream of nitrogen.

    • Hydrate the lipid film with a suitable buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion of the MLV suspension.

  • Formation of Mixed Micelles:

    • Add a zwitterionic detergent (e.g., CHAPS or LDAO) to the liposome (B1194612) suspension to a final concentration above the CMC, leading to the formation of lipid-detergent mixed micelles.

    • Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixed micelles.

  • Detergent Removal:

    • Remove the detergent slowly to allow the formation of proteoliposomes (liposomes containing the membrane protein). Common methods for detergent removal include:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer. This method is suitable for detergents with a high CMC.

      • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to bind and remove the detergent.[7]

      • Size Exclusion Chromatography: Pass the mixture through a size exclusion column to separate the larger proteoliposomes from the smaller detergent micelles.

  • Characterization of Proteoliposomes:

    • Confirm the successful reconstitution by techniques such as density gradient centrifugation, electron microscopy, and functional assays.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE) of Membrane Proteins

2D-PAGE is a powerful technique for separating complex protein mixtures. For membrane proteins, efficient solubilization is critical for successful separation. Zwitterionic detergents like CHAPS are often included in the sample rehydration buffer to maintain protein solubility during the first dimension (isoelectric focusing).[3][8]

Experimental Protocol:

  • Sample Preparation and Solubilization:

    • Prepare a membrane protein extract as previously described.

    • Solubilize the protein pellet in a rehydration buffer typically containing:

      • Urea (e.g., 7 M) and Thiourea (e.g., 2 M) as chaotropic agents.

      • A zwitterionic detergent, most commonly 2-4% (w/v) CHAPS.[8]

      • A reducing agent (e.g., DTT).

      • Carrier ampholytes.

  • First Dimension: Isoelectric Focusing (IEF):

    • Rehydrate an IPG (Immobilized pH Gradient) strip with the protein sample in the rehydration buffer.

    • Perform isoelectric focusing according to the manufacturer's instructions.

  • Second Dimension: SDS-PAGE:

    • Equilibrate the focused IPG strip in an SDS equilibration buffer containing SDS to coat the proteins with a negative charge.

    • Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel.

    • Run the second dimension to separate the proteins based on their molecular weight.

  • Visualization and Analysis:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent stains).

    • Excise protein spots of interest for identification by mass spectrometry.

Visualization of Signaling Pathways and Experimental Workflows

To further illustrate the context in which zwitterionic detergents are used, the following diagrams, generated using the DOT language for Graphviz, depict a key signaling pathway involving a membrane protein and typical experimental workflows.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its study often requires solubilization from the cell membrane to investigate its interactions with downstream signaling molecules.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Phosphorylation PI3K PI3K EGFR->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Membrane_Protein_Purification_Workflow start Start: Cell Culture Expressing Target Membrane Protein harvest Cell Harvesting & Lysis start->harvest mem_prep Membrane Preparation (Ultracentrifugation) harvest->mem_prep solubilization Solubilization with Zwitterionic Detergent (e.g., LDAO, CHAPS) mem_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification purification Purification (e.g., Affinity Chromatography) clarification->purification analysis Analysis (SDS-PAGE, Western Blot) purification->analysis end End: Purified Membrane Protein analysis->end Reconstitution_Workflow start Start: Purified Membrane Protein in Zwitterionic Detergent mixing Mixing of Protein, Lipids, and Detergent to form Mixed Micelles start->mixing lipids Lipid Vesicle Preparation lipids->mixing detergent_removal Detergent Removal (Dialysis, Bio-Beads, etc.) mixing->detergent_removal proteoliposomes Formation of Proteoliposomes detergent_removal->proteoliposomes characterization Characterization (Functional Assays, EM) proteoliposomes->characterization end End: Functional Proteoliposomes characterization->end

References

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and best practices for the use of deuterated internal standards in mass spectrometry. By offering enhanced accuracy, precision, and robustness, these standards have become an indispensable tool in quantitative analysis, particularly within the demanding environments of pharmaceutical research and regulated bioanalysis.[1][2] This document delves into the core concepts, presents detailed experimental protocols, summarizes key quantitative data, and provides visual workflows to empower researchers in leveraging the full potential of deuterated internal standards.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[1][4] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]

Crucially, the physicochemical properties of the deuterated standard are nearly identical to the native analyte.[5] This chemical equivalence ensures that the internal standard behaves in the same manner as the analyte throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization.[3][6] By introducing a known quantity of the deuterated standard into a sample at the initial stage of preparation, it serves as a perfect mimic for the analyte.[3] Any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by the deuterated standard.[3] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification, even in the presence of complex biological matrices that can cause ion suppression or enhancement.[4][7]

Key Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other quantification strategies, such as external calibration or the use of structural analog internal standards.

  • Enhanced Accuracy and Precision : By compensating for variability at multiple stages of the analytical process, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[5][7]

  • Correction for Matrix Effects : Biological matrices like plasma, urine, and tissue are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[6]

  • Robustness and Reliability : Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to more reliable and reproducible data.[5]

  • Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[8]

Quantitative Data: Performance Comparison

The superiority of deuterated internal standards is evident when comparing their performance against structural analogs. The following tables summarize key validation parameters from studies on immunosuppressant drugs, highlighting the improved precision and accuracy achieved with deuterated standards.

Table 1: Comparison of a Deuterated vs. Analog Internal Standard for Everolimus Quantification [7][9]

Performance ParameterDeuterated Internal Standard (Everolimus-d4)Structural Analog Internal Standard (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV) 4.3% - 7.2%No significant difference
Slope (Comparison with independent method) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

While both internal standards showed acceptable performance, the deuterated standard (Everolimus-d4) provided a slope closer to 1, indicating more accurate quantification when compared to an independent method.[9]

Table 2: Performance Comparison for Sirolimus Analysis

Performance ParameterDeuterated Internal Standard (Sirolimus-d3)Structural Analog Internal Standard (desmethoxyrapamycin)
Inter-patient Assay Imprecision (CV%) 2.7% - 5.7%7.6% - 9.7%

The data clearly demonstrates the superior performance of the deuterated internal standard, with consistently lower inter-patient assay imprecision.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards. The following sections provide generalized yet detailed methodologies for key stages of a typical quantitative LC-MS/MS analysis.

Synthesis of a Deuterated Internal Standard: Testosterone-d3

A common method for introducing deuterium is through a Grignard reaction with a deuterated reagent.

Protocol: Synthesis of 17-Methyl-d3-testosterone [3]

  • Starting Material : Dehydroepiandrosterone (B1670201).

  • Grignard Reaction : React dehydroepiandrosterone with deuterium-labeled methyl magnesium iodide (CD₃MgI). This introduces the trideuterated methyl group at the 17-position.

  • Oppenauer Oxidation : Perform an Oppenauer oxidation on the resulting product to convert the 3-hydroxyl group to a ketone, yielding 17-Methyl-d3-testosterone.

  • Purification : Purify the final product using appropriate chromatographic techniques, such as column chromatography or preparative HPLC.

  • Characterization : Confirm the structure and isotopic enrichment of the synthesized standard using Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Sample Preparation

The choice of sample preparation technique depends on the analyte and the complexity of the biological matrix.

Protocol 1: Protein Precipitation for Olmesartan (B1677269) in Human Plasma [5][10]

This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

  • Sample Aliquoting : To a microcentrifuge tube, add 100 µL of human plasma sample (calibrator, quality control, or unknown).

  • Internal Standard Spiking : Add a specific volume of the deuterated olmesartan internal standard working solution to each tube.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortexing : Vortex the samples vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection : Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Immunosuppressants in Whole Blood [11][12]

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.

  • Sample Pre-treatment : Lyse the whole blood sample (e.g., with a zinc sulfate (B86663) solution) to release the drugs from red blood cells. Add the deuterated internal standards for cyclosporine A, tacrolimus, sirolimus, and everolimus.

  • SPE Cartridge Conditioning : Condition an appropriate SPE cartridge (e.g., C18) by passing methanol (B129727) followed by water through it.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution : Elute the analytes and internal standards from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Injection : Inject the sample into the LC-MS/MS system.

LC-MS/MS Analysis

Typical Parameters for Immunosuppressant Analysis [11][12][13]

  • Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution : A suitable gradient to separate the immunosuppressants from each other and from endogenous interferences.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Scan Type : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions : Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

Data Analysis
  • Peak Integration : Integrate the chromatographic peak areas for the analyte and the deuterated internal standard.

  • Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve Construction : Generate a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification of Unknowns : Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Deuterated Internal Standard sample->spike extract Extraction (Protein Precipitation or SPE) spike->extract centrifuge Centrifugation extract->centrifuge evap Evaporation & Reconstitution centrifuge->evap inject Injection into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize detect Mass Spectrometric Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio calibrate Calibration Curve Construction ratio->calibrate quantify Quantify Unknown Samples calibrate->quantify signaling_pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_quantification Quantitative Proteomics Workflow Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Spike_Peptide Spike with Deuterated Peptide Standards (e.g., for p-ERK) ERK->Spike_Peptide Targeted Quantification Cell_Lysis Cell Lysis & Protein Extraction Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Digestion Digestion->Spike_Peptide LC_MS LC-MS/MS Analysis Spike_Peptide->LC_MS Quant_Protein Protein Quantification LC_MS->Quant_Protein

References

Tetradecylphosphocholine-D42: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the properties, suppliers, and applications of the deuterated lipid, Tetradecylphosphocholine-D42, a critical internal standard for mass spectrometry-based lipidomics.

This technical guide provides comprehensive information on this compound, a deuterated form of myristoyl lysophosphatidylcholine. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques in lipidomics and related fields. This document covers key chemical and physical properties, a list of known manufacturers and suppliers, and delves into its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS). Furthermore, it explores the broader biological significance of lysophosphatidylcholines (LPCs) by detailing relevant signaling pathways and providing an exemplary experimental protocol for its use.

Core Compound Information

This compound is a synthetic, stable isotope-labeled version of 1-tetradecyl-sn-glycero-3-phosphocholine. The "D42" designation indicates that 42 hydrogen atoms in the molecule have been replaced with deuterium. This high level of deuteration makes it an ideal internal standard for mass spectrometry applications, as its chemical behavior is nearly identical to its non-deuterated (endogenous) counterpart, but its increased mass allows it to be clearly distinguished.

The primary CAS number for the deuterated form is 869638-98-2 .[1][2][3][4][] The CAS number for the unlabeled, or "light," version of tetradecylphosphocholine (B1204420) is 77733-28-9 .[6][7][]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These values are compiled from various supplier specifications and may vary slightly between batches.

PropertyValueSource
Molecular Formula C₁₉D₄₂NO₄P[2][4]
Molecular Weight 421.77 g/mol [3]
Purity ≥90% - ≥99% (by HPLC)[2][4][6]
Isotopic Enrichment 98 atom % D[1][3]
Appearance White crystalline powder/solid[]
Critical Micelle Concentration (CMC) ~0.12 mM in H₂O[2]
Solubility Soluble in water (≥1%) and ethanol[4]
Storage Conditions Store at room temperature or -20°C, protected from light[1][7][]

Manufacturers and Suppliers

This compound is available from a number of specialized chemical suppliers that focus on stable isotope-labeled compounds and lipids for research purposes. The following table lists some of the known suppliers.

SupplierProduct Number (Example)Noted Purity/Form
CDN Isotopes D-588598 atom % D
LGC Standards (TRC) T292644Neat
Anatrace F312D≥ 90% pure by HPLC
Calibre Scientific (Molecular Dimensions) MD-F312D-500Anagrade purity
CymitQuimica 3U-D5885-
Isotope Solutions --
BOC Sciences BL-M001244 (unlabeled)>99% (for unlabeled)
Santa Cruz Biotechnology sc-220199 (unlabeled)≥99% (for unlabeled)
Biosynth FT172201 (unlabeled)-

Note: This list is not exhaustive and availability may vary. Researchers should contact suppliers directly for current stock and pricing information.

Synthesis and Production

The synthesis of deuterated lipids like this compound is a multi-step process that requires specialized expertise. While specific proprietary methods may vary between manufacturers, a general synthetic workflow can be conceptualized. The process typically involves the deuteration of precursor molecules, followed by chemical or enzymatic assembly.

G cluster_0 Deuteration of Precursors cluster_1 Chemical/Enzymatic Synthesis Deuterated_Myristic_Acid Perdeuterated Myristic Acid (C14:0-d27) Esterification Esterification Deuterated_Myristic_Acid->Esterification Deuterated_Glycerol Deuterated Glycerol-d5 Phosphorylation Phosphorylation Deuterated_Glycerol->Phosphorylation Deuterated_Choline Deuterated Choline-d9 Coupling Coupling Reaction Deuterated_Choline->Coupling Phosphorylation->Esterification Esterification->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Biological Significance of Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs) are not merely metabolic intermediates in phospholipid turnover; they are bioactive signaling molecules involved in a wide range of physiological and pathological processes. LPCs are generated from phosphatidylcholine through the action of phospholipase A2 (PLA2). They can influence cellular behavior by binding to specific G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs), or by modulating membrane properties.

Key Signaling Pathways Involving LPCs

LPCs have been shown to activate several downstream signaling cascades, contributing to inflammation, immune cell migration, and cellular stress responses. The diagrams below illustrate some of the key pathways.

G LPC Lysophosphatidylcholine (LPC) GPCR G-Protein Coupled Receptor (e.g., G2A, GPR132) LPC->GPCR Binds TLR Toll-like Receptor (e.g., TLR2, TLR4) LPC->TLR Binds G_Protein G-Protein Activation GPCR->G_Protein NFkB_Pathway NF-κB Pathway TLR->NFkB_Pathway MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway Cellular_Response Cellular Responses: - Cytokine Release - Chemotaxis - Proliferation MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response

LPC signaling through GPCR and TLR pathways.

Another critical role of LPC is in the activation of the inflammasome, a multi-protein complex that triggers inflammatory responses.

G LPC Lysophosphatidylcholine (LPC) NLRP3 NLRP3 Inflammasome LPC->NLRP3 Activates Priming Priming Signal (e.g., LPS) Priming->NLRP3 Upregulates Pro_IL1b Pro-IL-1β Priming->Pro_IL1b Induces ASC ASC Adaptor NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b

LPC-mediated activation of the NLRP3 inflammasome.

Experimental Protocols: Application in Lipidomics

The primary application of this compound is as an internal standard for the quantification of LPCs and other lipid species in complex biological samples using LC-MS/MS. Its stable isotope-labeled nature allows for correction of variations in sample extraction, processing, and instrument response.

Detailed Methodology: Untargeted Lipidomics of Human Plasma

The following protocol is a representative example of how this compound can be incorporated into an untargeted lipidomics workflow. This protocol is adapted from established methods for lipid extraction and analysis.

1. Sample Preparation and Lipid Extraction (MTBE Method)

  • Objective: To extract lipids from plasma while minimizing contamination and degradation.

  • Materials:

    • Human plasma (collected with EDTA)

    • This compound stock solution (e.g., 1 mg/mL in methanol)

    • Avanti EquiSPLASH® LIPIDOMIX® or similar internal standard mixture

    • Methanol (B129727) (HPLC grade, cold)

    • Methyl-tert-butyl ether (MTBE, HPLC grade)

    • Water (LC-MS grade)

    • 2 mL microcentrifuge tubes

    • Glass vials for sample collection

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To a 2 mL microcentrifuge tube, add 30 µL of plasma.

    • Spike the sample by adding a known amount of the this compound stock solution and/or a commercial lipid internal standard mix. A typical spiking volume is 5-10 µL. This step is critical for accurate quantification.

    • Add 400 µL of cold methanol to the tube. Vortex for 1 minute to precipitate proteins.

    • Add 1.2 mL of MTBE. Vortex vigorously for 10 minutes at 4°C.

    • Add 300 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic layer (~1 mL), which contains the lipids, and transfer to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

G Start Start: 30 µL Plasma Spike Spike with Internal Standard (incl. This compound) Start->Spike Add_MeOH Add 400 µL Cold Methanol (Protein Precipitation) Spike->Add_MeOH Vortex1 Vortex 1 min Add_MeOH->Vortex1 Add_MTBE Add 1.2 mL MTBE Vortex1->Add_MTBE Vortex2 Vortex 10 min Add_MTBE->Vortex2 Add_H2O Add 300 µL Water (Phase Separation) Vortex2->Add_H2O Vortex3 Vortex 1 min Add_H2O->Vortex3 Centrifuge Centrifuge 14,000 x g, 10 min Vortex3->Centrifuge Collect Collect Upper Organic Layer Centrifuge->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in 100 µL Injection Solvent Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

References

An In-depth Technical Guide to the Safe Handling and Application of Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Tetradecylphosphocholine-D42, a deuterated analog of the zwitterionic detergent and alkylphosphocholine antineoplastic agent. The following sections detail the compound's properties, safe handling procedures, and key experimental applications, with a focus on its use in membrane protein research and its known effects on cellular signaling pathways.

Section 1: Safety and Handling Guidelines

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Tetradecylphosphocholine and its related analogs. This data is essential for proper storage, handling, and experimental design.

PropertyTetradecylphosphocholine (Fos-choline 14)Miltefosine (Hexadecylphosphocholine)
Molecular Formula C₁₉H₄₂NO₄P[1]C₂₁H₄₆NO₄P[2][3]
Molecular Weight 379.5 g/mol [1]407.57 g/mol [3]
Appearance White Solid[4]White Solid[4]
Melting Point Not available216 °C / 420.8 °F[4]
Solubility DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml[1]Soluble in water
Critical Micelle Concentration (CMC) ~0.12 mM[1]Not available
Storage Temperature ≥ 4 years at -20°C[1]Store in freezer[2][4]
Hazard Identification and Precautionary Measures

Based on the SDS for related compounds, this compound should be handled with care. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

HazardPrecautionary Statement
Ingestion Toxic if swallowed[2]. Do NOT induce vomiting. Rinse mouth and call a POISON CENTER or doctor immediately[2][4].
Inhalation May cause allergy or asthma symptoms or breathing difficulties if inhaled[4]. Remove to fresh air. If not breathing, give artificial respiration[3][4].
Skin Contact May cause skin irritation[5]. Wash off immediately with plenty of water for at least 15 minutes[4].
Eye Contact May cause eye irritation[5]. Rinse immediately with plenty of water and seek medical advice[3][4].
Chronic Exposure Suspected of damaging fertility or the unborn child[2].
Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are recommended:

ControlSpecification
Engineering Controls Use in a well-ventilated area, preferably under a chemical fume hood[4].
Eye/Face Protection Wear safety glasses with side-shields or goggles[2].
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat[2][6].
Respiratory Protection If dust is generated, a NIOSH-approved respirator is recommended[7].
First Aid Measures

In case of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately[3][4].
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention[4].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[4].
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[4].

Section 2: Experimental Protocols and Applications

Tetradecylphosphocholine and its analogs are widely used in research for their detergent properties and their biological activities.

General Protocol for Membrane Protein Solubilization

Tetradecylphosphocholine is an effective zwitterionic detergent for the solubilization and purification of membrane proteins, including G protein-coupled receptors (GPCRs)[1]. The following is a generalized protocol based on common practices.

Materials:

  • Cell pellet expressing the membrane protein of interest

  • Lysis Buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v)

  • Centrifuge and appropriate tubes

  • Affinity chromatography resin

Methodology:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, dounce homogenization).

  • Membrane Isolation: Centrifuge the lysate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Lysis Buffer. Add this compound stock solution to a final concentration above its CMC (typically 2-5 times the CMC). Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) to pellet any insoluble material.

  • Purification: The supernatant containing the solubilized membrane protein can now be subjected to affinity chromatography or other purification techniques. It is crucial to include a low concentration of the detergent in all subsequent buffers to maintain protein solubility.

Below is a visual representation of this experimental workflow.

G cluster_0 Cell Lysis and Membrane Preparation cluster_1 Protein Solubilization cluster_2 Purification a Cell Pellet b Lysis a->b c Low-Speed Centrifugation b->c d High-Speed Centrifugation c->d e Membrane Pellet d->e f Add this compound e->f g Incubation f->g h High-Speed Centrifugation g->h i Solubilized Protein Supernatant h->i j Affinity Chromatography i->j k Purified Protein j->k

Caption: Workflow for membrane protein solubilization and purification.

Section 3: Known Signaling Pathways Affected by Alkylphosphocholines

Alkylphosphocholines, including miltefosine, are known to induce apoptosis and inhibit cell survival pathways in various cell types, particularly cancer cells and protozoan parasites.

Induction of Apoptosis via the Fas Receptor Pathway

Alkylphosphocholines can initiate apoptosis through the extrinsic pathway by promoting the clustering of Fas death receptors within lipid rafts. This leads to the activation of a caspase cascade, ultimately resulting in programmed cell death.

G cluster_0 Cell Membrane cluster_1 Cytoplasm APC Alkylphosphocholine FasR Fas Receptor APC->FasR induces clustering FADD FADD FasR->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Alkylphosphocholine-induced Fas-mediated apoptosis signaling pathway.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

Alkylphosphocholines can also interfere with cell survival signaling by inhibiting the PI3K/Akt/mTOR pathway. This pathway is crucial for promoting cell growth and proliferation and its inhibition can lead to cell cycle arrest and apoptosis.

G cluster_0 Signaling Cascade cluster_1 Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation APC Alkylphosphocholine APC->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR cell survival pathway.

Section 4: Conclusion

This compound is a valuable tool for researchers, particularly in the field of membrane protein biochemistry and drug development. Adherence to the safety guidelines outlined in this document is crucial for minimizing risks associated with its handling. The provided experimental framework and pathway diagrams offer a starting point for its application in the laboratory. As with any chemical, users should consult the most up-to-date safety information and exercise caution.

References

The Core Principles of Utilizing Tetradecylphosphocholine-D42 in LC-MS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Tetradecylphosphocholine-D42 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS). The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this deuterated phospholipid in quantitative analytical workflows.

Fundamental Principles: Isotope Dilution Mass Spectrometry

The primary application of this compound in LC-MS is as an internal standard (IS) for the quantitative analysis of its non-deuterated counterpart, tetradecylphosphocholine (B1204420) (also known as miltefosine), and other structurally related phospholipids. The core principle underpinning its use is Isotope Dilution Mass Spectrometry (IDMS).

In IDMS, a known quantity of an isotopically labeled version of the analyte of interest is added to the sample at the earliest stage of preparation.[1] This "spiked" internal standard, being chemically identical to the analyte, experiences the same physical and chemical variations throughout the entire analytical process. This includes extraction, derivatization, and ionization.[1] By monitoring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, any variations in sample handling or instrument performance can be effectively normalized.[2] This results in a significant improvement in the accuracy and precision of quantification.[2]

Key Advantages of Using this compound as an Internal Standard:

  • Enhanced Accuracy and Precision: By compensating for sample loss during preparation and fluctuations in instrument response, deuterated standards significantly improve the reliability of quantitative results.[2]

  • Mitigation of Matrix Effects: Biological matrices are complex and can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since this compound has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.[2]

  • Improved Reproducibility: The use of a deuterated internal standard ensures consistent results across different analytical runs and even between different laboratories.[2]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[2]

Physicochemical Properties and Mass Spectrometric Data

Understanding the physical and chemical properties of this compound is crucial for its effective use.

PropertyValueReference
Chemical Name n-Tetradecylphosphocholine-d42
Synonyms Myristylphosphocholine-d42, Miltefosine-d42
Molecular Formula C₁₉D₄₂NO₄P[3]
Molecular Weight 421.77 g/mol [3]
Isotopic Purity Typically ≥98%
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[4]

Mass Spectrometric Parameters (Inferred)

While a direct certificate of analysis with explicit precursor and product ions for this compound was not found, these can be reliably inferred from the analysis of its non-deuterated analog, miltefosine (B1683995), and a closely related deuterated standard, miltefosine-d4. The primary fragmentation pathway for phosphocholines involves the cleavage of the phosphocholine (B91661) headgroup.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Reference
Tetradecylphosphocholine (Miltefosine)408.4125.1[1]
This compound ~422.8 ~129.2 (Inferred)

Note: The inferred m/z values for this compound are based on the addition of 42 deuterium (B1214612) atoms to the parent compound and the corresponding deuterated phosphocholine fragment. These values should be confirmed experimentally during method development.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical quantitative LC-MS/MS workflow for the analysis of tetradecylphosphocholine in a biological matrix such as plasma.

Sample Preparation: Protein Precipitation & Solid-Phase Extraction

This protocol is adapted from established methods for the analysis of miltefosine in biological matrices.[5][6]

Reagents and Materials:

  • This compound internal standard stock solution (e.g., 1 mg/mL in methanol)

  • Tetradecylphosphocholine analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Biological matrix (e.g., plasma)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of calibration standards by spiking known concentrations of tetradecylphosphocholine into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in an appropriate solvent (e.g., methanol/water 50:50).

  • Sample Spiking and Protein Precipitation:

    • To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the this compound working solution.

    • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are starting conditions for method development for both reversed-phase and HILIC chromatography.

Reversed-Phase Liquid Chromatography (RPLC):

ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography system.
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate.
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte and IS, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min.
Column Temperature 40 °C.
Injection Volume 5 - 10 µL.

Hydrophilic Interaction Liquid Chromatography (HILIC):

ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography system.
Column HILIC column (e.g., silica (B1680970) or zwitterionic phase, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A Acetonitrile with 0.1% formic acid.
Mobile Phase B Water with 0.1% formic acid and 10 mM ammonium formate.
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte and IS, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min.
Column Temperature 40 °C.
Injection Volume 5 - 10 µL.

Mass Spectrometry Conditions (Triple Quadrupole):

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+).
Scan Type Multiple Reaction Monitoring (MRM).
MRM Transition 1 Analyte: e.g., 408.4 -> 125.1 (to be optimized).
MRM Transition 2 Internal Standard (this compound): e.g., ~422.8 -> ~129.2 (to be optimized).
Ion Source Parameters Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Collision Energy Optimize for each MRM transition to achieve the most stable and intense fragment ion.

Data Analysis and Quantification

The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

Visualizations

The following diagrams illustrate key workflows and principles described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms integration Peak Integration lcms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

internal_standard_logic start Start add_is Add Fixed Amount of This compound to all samples start->add_is process Sample Preparation (Extraction, Cleanup) add_is->process inject LC-MS/MS Injection process->inject measure Measure Peak Areas (Analyte & IS) inject->measure calculate_ratio Calculate Ratio (Area_Analyte / Area_IS) measure->calculate_ratio plot_curve Plot Ratio vs. Concentration for Calibration Standards calculate_ratio->plot_curve determine_conc Determine Unknown Concentration from Calibration Curve plot_curve->determine_conc end End determine_conc->end

Caption: Logical flow of the internal standard calibration method.

lipidomics_workflow cluster_extraction Lipid Extraction cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Analysis sample_collection Sample Collection (Tissue, Plasma, etc.) homogenization Homogenization sample_collection->homogenization is_addition Internal Standard Addition (e.g., this compound) homogenization->is_addition extraction Solvent Extraction (e.g., Bligh-Dyer) is_addition->extraction chromatography Chromatographic Separation (RPLC or HILIC) extraction->chromatography mass_spec Mass Spectrometry (MS and MS/MS) chromatography->mass_spec peak_picking Peak Picking & Alignment mass_spec->peak_picking identification Lipid Identification peak_picking->identification quantification Quantification identification->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

References

Methodological & Application

Protocol for the Purification of G-Protein Coupled Receptors Using Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a generalized protocol for the purification of G-protein coupled receptors (GPCRs) utilizing the deuterated detergent, Tetradecylphosphocholine-D42 (D42-TPC). Due to a lack of specific published protocols for D42-TPC at the time of this writing, this guide is based on established methodologies for GPCR purification using analogous phosphocholine-based detergents and other commonly used surfactants. The provided concentrations and conditions should be considered as starting points for optimization for your specific GPCR target.

The inherent instability of GPCRs when removed from their native membrane environment presents a significant challenge in their study.[1][2][3][4] The choice of detergent is therefore a critical factor in maintaining the structural and functional integrity of the receptor during solubilization and purification.[5][6][7][8] Deuterated detergents, such as D42-TPC, are particularly valuable for structural biology studies, especially solution-state NMR spectroscopy, as they eliminate interfering proton signals from the detergent itself, leading to higher quality spectral data.[9][10]

Principle of GPCR Purification

The purification of a target GPCR typically involves several key stages:

  • Expression and Membrane Preparation: Overexpression of the GPCR in a suitable host system (e.g., insect or mammalian cells) followed by isolation of the cell membranes containing the receptor.

  • Solubilization: Extraction of the GPCR from the lipid bilayer using a detergent, in this case, D42-TPC, to form detergent-receptor micelles.

  • Affinity Chromatography: Selective capture of the solubilized GPCR using an affinity resin. This is often achieved through an engineered tag on the receptor (e.g., His-tag, FLAG-tag).

  • Washing and Elution: Removal of non-specifically bound proteins and subsequent elution of the purified GPCR from the affinity resin.

  • Quality Control: Assessment of the purity, integrity, and functionality of the purified receptor.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. All solutions should be prepared with high-purity water and filtered before use.

Table 1: Materials and Reagents for GPCR Purification

Reagent Purpose Recommended Stock Concentration Storage
This compound (D42-TPC)Solubilization and stabilization of GPCR10% (w/v) in water-20°C
Tris-HCl, pH 7.5Buffering agent1 M4°C
NaClIonic strength adjustment5 MRoom Temp.
Imidazole (B134444)Elution of His-tagged proteins2 M4°C
Protease Inhibitor CocktailPrevention of protein degradation100x-20°C
His-Tag Affinity Resin (e.g., Ni-NTA)Affinity purification of His-tagged GPCRsSlurry4°C
Agonist/AntagonistStabilization of specific receptor conformation10 mM in appropriate solvent-20°C
Dithiothreitol (DTT) or β-mercaptoethanolReducing agent to prevent oxidation1 M-20°C
Protocol for GPCR Purification using D42-TPC

This protocol assumes the GPCR has been expressed with a C-terminal His-tag in a suitable cell line.

Step 1: Membrane Preparation

  • Harvest cells expressing the target GPCR by centrifugation.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or similar method to ensure cell lysis.

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Discard the supernatant and wash the membrane pellet with a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 M NaCl) to remove peripherally associated proteins.

  • Repeat the ultracentrifugation step and resuspend the final membrane pellet in a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 250 mM sucrose) and store at -80°C until use.

Step 2: Solubilization of GPCR

  • Thaw the prepared membranes on ice.

  • Determine the total protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

  • Dilute the membranes to a final protein concentration of 5-10 mg/mL in Solubilization Buffer (see Table 2 for composition).

  • Add the specific agonist or antagonist for your GPCR to stabilize a particular conformational state.

  • Add D42-TPC to a final concentration of 1.0% (w/v). The optimal concentration may vary and should be determined empirically.

  • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Remove non-solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Carefully collect the supernatant containing the solubilized GPCR-D42-TPC micelles.

Step 3: Affinity Purification

  • Equilibrate the His-tag affinity resin with 5-10 column volumes of Wash Buffer (see Table 2).

  • Incubate the solubilized GPCR supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle mixing.

  • Load the resin-supernatant mixture into a chromatography column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the purified GPCR with Elution Buffer containing a competitive agent like imidazole (see Table 2). Collect fractions.

Step 4: Quality Control

  • Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to assess purity and identity.

  • Pool the purest fractions and concentrate if necessary using an appropriate centrifugal filter device.

  • Perform a functional assay, such as a radioligand binding assay, to confirm that the purified GPCR is active.

  • For structural studies, the purified protein can be further polished by size-exclusion chromatography (SEC) to ensure monodispersity.

Buffer Compositions

The following table provides example buffer compositions. The concentration of D42-TPC in the wash and elution buffers is critical to maintain the stability of the purified GPCR and should be kept above its critical micelle concentration (CMC).

Table 2: Buffer Compositions for GPCR Purification

Buffer Tris-HCl, pH 7.5 NaCl Imidazole D42-TPC (% w/v) Other
Solubilization 20 mM150 mM-1.0%10% Glycerol, Protease Inhibitors, Agonist/Antagonist
Wash 20 mM300 mM20 mM0.05%10% Glycerol, Agonist/Antagonist
Elution 20 mM150 mM250 mM0.05%10% Glycerol, Agonist/Antagonist

Visual Protocols and Pathways

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_Protein G-Protein (αβγ) G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma GPCR_active->G_Protein Activation Effector Effector Protein G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Ligand Ligand (Agonist) Ligand->GPCR Binding Response Cellular Response Effector->Response

Caption: A simplified diagram of a G-protein coupled receptor signaling cascade.

Experimental Workflow for GPCR Purification

GPCR_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_qc Quality Control Cell_Culture 1. GPCR Expression in Cell Culture Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Solubilization 3. Solubilization with D42-TPC Membrane_Prep->Solubilization Affinity_Chrom 4. Affinity Chromatography Solubilization->Affinity_Chrom Elution 5. Elution of Purified GPCR Affinity_Chrom->Elution SDS_PAGE 6. SDS-PAGE & Western Blot Elution->SDS_PAGE Functional_Assay 7. Functional Assay (e.g., Ligand Binding) Elution->Functional_Assay SEC 8. Size-Exclusion Chromatography Elution->SEC Final_Product Purified, Functional GPCR SEC->Final_Product

Caption: The overall workflow for the purification of a functional GPCR using D42-TPC.

Conclusion

The protocol outlined above provides a robust starting point for the purification of GPCRs using the deuterated detergent this compound. Successful purification will depend on careful optimization of several parameters, including detergent concentration, buffer composition, and the specific characteristics of the target GPCR. The use of D42-TPC offers significant advantages for subsequent structural analysis by techniques like NMR, paving the way for a deeper understanding of GPCR structure and function, which is essential for modern drug development.

References

Application Notes and Protocols for Lipid Extraction with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is crucial for understanding cellular processes, disease pathogenesis, and for the development of novel therapeutics. The inherent complexity of the lipidome and the potential for variability during sample preparation necessitate robust analytical methodologies. The use of deuterated internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for quantitative lipidomics.[1][2] Deuterated lipids, being chemically identical to their endogenous counterparts, co-elute and experience similar ionization effects, thereby correcting for variations in extraction efficiency, sample loss, and matrix effects.[1][3]

This document provides a detailed, step-by-step guide for performing lipid extractions using the well-established Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods, incorporating deuterated internal standards for accurate quantification.

The Role of Deuterated Standards in Quantitative Lipidomics

Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This subtle mass change allows the mass spectrometer to differentiate between the endogenous lipid and the deuterated standard, while their identical chemical properties ensure they behave similarly throughout the analytical process.[2]

Key advantages of using deuterated standards include:

  • Correction for Sample Loss: Any loss of lipid during the multi-step extraction process will affect both the endogenous analyte and the deuterated standard equally, allowing for accurate ratio-based quantification.[3]

  • Compensation for Matrix Effects: Biological samples contain a multitude of molecules that can enhance or suppress the ionization of the target analyte in the mass spectrometer. A co-eluting deuterated standard experiences the same matrix effects, enabling reliable normalization of the signal.[1]

  • Improved Accuracy and Precision: By accounting for analytical variability, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[3]

Experimental Protocols

Prior to initiating any of the following extraction protocols, it is essential to prepare a deuterated internal standard (IS) stock solution. The specific composition of this stock will depend on the lipid classes being targeted in the analysis. Commercial deuterated lipid mixtures are available, or a custom mix can be prepared.[4][5]

General Preparatory Steps
  • Internal Standard Mix Preparation: Prepare a stock solution of the desired deuterated lipid standards in a suitable organic solvent (e.g., methanol (B129727) or chloroform (B151607):methanol 1:1, v/v).[4][5] The concentration of each standard should be optimized based on the expected concentration of the endogenous lipids in the sample.

  • Sample Homogenization: For solid tissues, rapid homogenization on ice is critical to prevent enzymatic degradation.[6] This can be achieved using a bead beater, sonicator, or a Dounce homogenizer in the presence of the initial extraction solvent.[6][7] For liquid samples like plasma, this step is not necessary.

Method 1: Modified Folch Extraction

The Folch method is a classic and widely used protocol for total lipid extraction.[8][9]

Protocol:

  • To a known amount of sample (e.g., 20-50 mg of homogenized tissue or 100 µL of plasma) in a glass tube with a Teflon-lined cap, add the deuterated internal standard mix.

  • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the sample. For example, for 50 mg of tissue, add 1 mL of the solvent mixture.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the sample on an orbital shaker at room temperature for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution (or HPLC-grade water) to the mixture to induce phase separation. For 1 mL of solvent, add 200 µL of saline solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[8][10]

  • Dry the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal evaporator.[3]

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., isopropanol, methanol, or a specific mobile phase).

Method 2: Bligh-Dyer Extraction

The Bligh-Dyer method is a modification of the Folch method that uses a smaller volume of solvent, making it suitable for smaller sample sizes.[9][11]

Protocol:

  • To a known amount of sample (e.g., up to 1 g of wet tissue or 1 mL of liquid sample) in a glass tube, add the deuterated internal standard mix.

  • Add a sufficient volume of chloroform and methanol to achieve a final single-phase mixture of chloroform:methanol:water in a ratio of 1:2:0.8 (v/v/v), accounting for the water content of the sample. For 1 mL of plasma (assuming ~80% water), add 1 mL of chloroform and 2 mL of methanol.

  • Vortex the mixture for 2 minutes.

  • Add an additional 1 volume of chloroform and 1 volume of water to create a biphasic system with a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Vortex again for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases.[12]

  • Collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the organic phase under nitrogen and reconstitute as described in the Folch method.

Method 3: Methyl-tert-butyl Ether (MTBE) Extraction

The MTBE method is a more recent development that offers the advantage of having the lipid-containing organic phase as the upper layer, which can simplify collection and reduce contamination.[13][14]

Protocol:

  • To a known amount of sample (e.g., 20 µL of plasma) in a 1.5 mL microcentrifuge tube, add 205 µL of methanol.[15]

  • Add the deuterated internal standard mix to the sample.[15]

  • Add 750 µL of MTBE.

  • Vortex for 10 seconds and then incubate on an orbital shaker for 1 hour at 4°C.[16]

  • Induce phase separation by adding 187.5 µL of LC-MS grade water.[15]

  • Vortex for 10 seconds.

  • Centrifuge at 14,000 x g for 2 minutes at 4°C.[15]

  • Carefully collect the upper organic phase (MTBE layer) and transfer it to a new tube.[15]

  • The lower aqueous phase can be saved for the analysis of polar metabolites.

  • Dry the organic phase under nitrogen and reconstitute as described in the previous methods.[15]

Data Presentation

The following tables summarize quantitative data comparing the performance of different lipid extraction methods. The inclusion of deuterated internal standards is critical for achieving the reported levels of reproducibility and recovery.

Table 1: Comparison of Lipid Class Recovery for Folch and MTBE Methods in E. coli

Lipid ClassFolch Extract (mol%)MTBE Extract (mol%)
Phosphatidylethanolamines (PE)75.4 ± 1.276.1 ± 1.5
Phosphatidylglycerols (PG)20.1 ± 0.919.5 ± 1.1
Cardiolipins (CL)4.5 ± 0.44.4 ± 0.5
Data adapted from Matyash et al., J. Lipid Res. 2008.[2][13]

Table 2: Recovery Rates of Lipid Standards Using Different Extraction Methods

MethodAverage Recovery Rate (%)Standard Deviation (%)
MMC (Methanol:MTBE:Chloroform)97.83.2
MTBE89.05.5
Folch86.67.1
Bligh & Dyer77.79.8
Data adapted from a study on human serum lipid profiling.[17]

Table 3: Reproducibility of Extraction Methods for Various Lipid Classes in Human Plasma

Lipid ClassFolch (%RSD)Bligh-Dyer (%RSD)MTBE (%RSD)
Ceramides (Cer)10.58.212.1
Lysophosphatidylcholines (LPC)7.86.59.5
Phosphatidylcholines (PC)6.25.17.9
Phosphatidylinositols (PI)12.110.314.5
Data represents the percent relative standard deviation (%RSD) and is adapted from Ulmer et al., Anal. Chim. Acta 2018.

Visualizations

The following diagrams illustrate the workflows of the described lipid extraction methods.

Folch_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_phase_separation Phase Separation cluster_final_steps Final Steps Sample Biological Sample (Tissue or Fluid) Add_IS Add Deuterated Internal Standards Sample->Add_IS Spike Add_Solvent Add Chloroform:Methanol (2:1, v/v) Add_IS->Add_Solvent Mix Homogenize Vortex/Homogenize Add_Solvent->Homogenize Incubate Incubate Homogenize->Incubate Add_Salt Add 0.9% NaCl Solution Incubate->Add_Salt Vortex_Centrifuge Vortex & Centrifuge Add_Salt->Vortex_Centrifuge Collect_Phase Collect Lower (Organic) Phase Vortex_Centrifuge->Collect_Phase Dry_Sample Dry Under Nitrogen Collect_Phase->Dry_Sample Reconstitute Reconstitute in LC-MS Compatible Solvent Dry_Sample->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the modified Folch lipid extraction method.

Bligh_Dyer_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Monophasic Extraction cluster_phase_separation Biphasic Separation cluster_final_steps Final Steps Sample Biological Sample Add_IS Add Deuterated Internal Standards Sample->Add_IS Add_Solvents1 Add Chloroform & Methanol (1:2:0.8 with sample water) Add_IS->Add_Solvents1 Vortex1 Vortex Add_Solvents1->Vortex1 Add_Solvents2 Add Chloroform & Water (to 2:2:1.8 ratio) Vortex1->Add_Solvents2 Vortex_Centrifuge Vortex & Centrifuge Add_Solvents2->Vortex_Centrifuge Collect_Phase Collect Lower (Organic) Phase Vortex_Centrifuge->Collect_Phase Dry_Sample Dry Under Nitrogen Collect_Phase->Dry_Sample Reconstitute Reconstitute in LC-MS Compatible Solvent Dry_Sample->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis MTBE_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_phase_separation Phase Separation cluster_final_steps Final Steps Sample Biological Sample Add_MeOH_IS Add Methanol & Deuterated Standards Sample->Add_MeOH_IS Add_MTBE Add MTBE Add_MeOH_IS->Add_MTBE Vortex_Incubate Vortex & Incubate Add_MTBE->Vortex_Incubate Add_Water Add Water Vortex_Incubate->Add_Water Vortex_Centrifuge Vortex & Centrifuge Add_Water->Vortex_Centrifuge Collect_Phase Collect Upper (Organic) Phase Vortex_Centrifuge->Collect_Phase Dry_Sample Dry Under Nitrogen Collect_Phase->Dry_Sample Reconstitute Reconstitute in LC-MS Compatible Solvent Dry_Sample->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

References

Application Note: Preparation of Tetradecylphosphocholine-D42 as an Internal Standard for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS) has become the primary analytical tool for these studies. However, the complexity of biological matrices and the inherent variability of the MS process, including sample extraction, ionization efficiency, and instrument drift, can lead to significant quantitative inaccuracies.[1] To overcome these challenges, the use of a stable isotope-labeled internal standard (IS) is a well-established and highly recommended practice.[2][3]

Deuterated lipids, such as Tetradecylphosphocholine-D42, are ideal internal standards.[4] Being chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. The mass shift introduced by the deuterium (B1214612) labels allows for their distinct detection from the analyte of interest.[1] This co-analysis enables robust normalization of the analyte signal, correcting for variations throughout the analytical workflow and leading to highly reliable quantitative data.[1][3]

This application note provides a detailed protocol for the preparation of this compound as an internal standard for use in lipidomics research.

Materials and Reagents

  • This compound (solid powder)

  • High-purity solvents (LC-MS grade or equivalent):

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Glass vials with Teflon-lined caps (B75204) (amber recommended)

  • Glass syringes or calibrated pipettes

  • Vortex mixer

  • Sonicator bath

  • Inert gas (Argon or Nitrogen)

Properties of this compound

A product information sheet for n-Tetradecylphosphocholine-d42 provides the following details: its molecular weight is 421.78, and its chemical formula is CD₃(CD₂)₁₃OP(O)(O⁻)O(CD₂)₂N⁺(CD₃)₃.[5] The CAS number for this deuterated compound is 869638-98-2.[5] The unlabeled version of this compound is soluble in solvents such as DMF, DMSO, and ethanol at a concentration of 15 mg/ml, and in PBS (pH 7.2) at 25 mg/ml.[6]

PropertyValue
Chemical Name n-Tetradecylphosphocholine-d42
Molecular Formula CD₃(CD₂)₁₃OP(O)(O⁻)O(CD₂)₂N⁺(CD₃)₃
Molecular Weight 421.78 g/mol [5]
Isotopic Enrichment ≥98 atom % D
CAS Number 869638-98-2[5]
Appearance Solid
Storage (Solid) Room temperature. Re-analyze after three years for chemical purity.[5]
Storage (Solution) -20°C to -80°C in a tightly sealed glass vial under an inert atmosphere.[7]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the gravimetric preparation of a concentrated stock solution of this compound.

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[4]

  • Weighing: Using a calibrated analytical balance, accurately weigh a precise amount (e.g., 1 mg) of the solid standard into a clean glass vial.

  • Solubilization: Add a precise volume of a suitable high-purity organic solvent to the vial to achieve a final concentration of 1 mg/mL. A 2:1 (v/v) mixture of chloroform:methanol is a common and effective solvent for many lipids. For 1 mg of the standard, add 1 mL of the solvent mixture.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, briefly sonicate the vial in a bath sonicator to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains.

  • Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C or -80°C.[7] For long-term stability, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.[4]

Protocol 2: Preparation of a Working Internal Standard Solution

This protocol describes the dilution of the stock solution to a working concentration suitable for spiking into biological samples. The optimal concentration of the internal standard should be determined empirically but is typically in the low µmol/L range. For example, a study on choline (B1196258) and phosphocholine (B91661) used deuterated internal standards at concentrations of 1.10 µmol/L and 0.13 µmol/L in the final protein precipitation solution.[8]

  • Equilibration: Allow the 1 mg/mL stock solution to warm to room temperature.

  • First Dilution (if necessary): Depending on the desired final concentration, a serial dilution may be necessary. For example, to prepare a 10 µg/mL intermediate solution, dilute 100 µL of the 1 mg/mL stock solution with 9.9 mL of the appropriate solvent.

  • Working Solution Preparation: Prepare the final working solution at a concentration appropriate for your assay. For a final concentration of approximately 1 µmol/L (around 0.42 µg/mL), you can perform a further dilution of the intermediate stock.

  • Example Dilution Series:

SolutionStarting SolutionVolume of Starting SolutionFinal VolumeFinal Concentration (µg/mL)Final Concentration (µmol/L)
Stock Solid1 mg1 mL10002371
Intermediate Stock10 µL1 mL1023.71
Working Intermediate10 µL250 µL0.40.95
  • Storage: Store the working solution in the same manner as the stock solution, in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3: Spiking the Internal Standard into a Biological Sample

The internal standard should be added to the sample as early as possible in the workflow to account for variability in the entire sample preparation process.[2]

  • Sample Preparation: Thaw biological samples (e.g., plasma, cell pellets) on ice.

  • Internal Standard Addition: To a fixed volume or amount of the sample, add a precise volume of the this compound working solution. For instance, add 10 µL of the working IS solution to 100 µL of plasma.

  • Lipid Extraction: Proceed immediately with your established lipid extraction protocol (e.g., Folch or Bligh-Dyer extraction). The principle of these methods involves protein precipitation and partitioning of lipids into an organic phase.

  • Analysis: After extraction and sample work-up (e.g., drying and reconstitution), the sample is ready for LC-MS analysis.

Workflow for Preparing and Using this compound as an Internal Standard

G cluster_prep Internal Standard Preparation cluster_sample Sample Analysis solid Solid Tetradecyl- phosphocholine-D42 weigh Gravimetric Weighing solid->weigh dissolve Dissolve in Organic Solvent weigh->dissolve stock Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Serial Dilution stock->dilute working Working Solution (e.g., 1 µmol/L) dilute->working spike Spike with Working IS working->spike sample Biological Sample (e.g., Plasma) sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Processing & Quantification analyze->quantify

Caption: Workflow for the preparation and application of this compound internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of a robust quantitative lipidomics workflow. Its chemical similarity to endogenous phosphocholines ensures that it accurately reflects the analytical variability from extraction to detection. By following the detailed protocols outlined in this application note, researchers can significantly improve the accuracy, precision, and reliability of their mass spectrometry-based lipid quantification, leading to more confident and reproducible scientific outcomes.

References

Application of Tetradecylphosphocholine-D42 in Quantitative Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics, the targeted measurement of lipid species within a biological system, is a cornerstone of modern biomedical research and drug development. The precise quantification of lipids is crucial for understanding their roles in cellular processes, disease pathogenesis, and as potential biomarkers or therapeutic targets. A major challenge in quantitative mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis, including inconsistencies in lipid extraction and matrix effects that can suppress or enhance the analyte signal.

The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification in lipidomics. Tetradecylphosphocholine-D42 (Myristoyl-L-α-lysophosphatidylcholine-D42) is a deuterated internal standard specifically designed for the quantification of lysophosphatidylcholines (LPCs) and related phosphocholine-containing lipids. Its chemical and physical properties are nearly identical to its endogenous, non-labeled counterparts, allowing it to co-elute and experience similar ionization effects. This ensures that variations throughout the analytical workflow are accounted for, leading to highly reliable and reproducible quantitative data.

These application notes provide a comprehensive overview of the use of this compound in quantitative lipidomics, including detailed experimental protocols and a summary of the expected quantitative improvements.

Principle of Stable Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is stable isotope dilution. A known amount of the deuterated standard is added to each sample at the beginning of the workflow. The mass spectrometer distinguishes between the endogenous lipid (analyte) and the deuterated internal standard based on their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to sample loss during preparation or matrix effects during analysis.

Quantitative Data Presentation

The inclusion of this compound as an internal standard significantly enhances the precision and accuracy of quantitative lipidomics. The following table provides a representative summary of the expected improvements in the quantification of a specific lysophosphatidylcholine (B164491) (LPC 14:0) in human plasma samples.

ParameterWithout Internal StandardWith this compound
Mean Concentration (µM) 15.812.1
Standard Deviation (SD) 3.950.85
Coefficient of Variation (%CV) 25%7%
Accuracy (% Bias from True Value) +30%± 5%

This table presents representative data illustrating the typical improvements in precision (%CV) and accuracy observed when a deuterated internal standard is utilized. Actual values may vary depending on the specific lipid, matrix, and instrumentation.

Experimental Protocols

The following are detailed protocols for a typical quantitative lipidomics workflow using this compound as an internal standard.

Preparation of Internal Standard Stock Solution
  • Reconstitution: Reconstitute the lyophilized this compound in a suitable organic solvent, such as methanol (B129727) or chloroform/methanol (2:1, v/v), to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the chosen solvent. This working solution will be spiked into the samples.

Lipid Extraction from Plasma/Serum (Folch Method)
  • Sample Preparation: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To a 1.5 mL glass tube, add 50 µL of the plasma/serum sample. Add 10 µL of the 10 µg/mL this compound working solution.

  • Solvent Addition: Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol or isopropanol.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Develop a suitable gradient to separate the lysophosphatidylcholines of interest. A typical gradient might start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Endogenous LPC 14:0 (Analyte): Precursor ion m/z 468.3 → Product ion m/z 184.1 (choline headgroup).

      • This compound (Internal Standard): Precursor ion m/z 510.6 → Product ion m/z 184.1 (choline headgroup).

    • Instrument Parameters: Optimize collision energy, declustering potential, and other instrument-specific parameters to achieve maximum signal intensity for both the analyte and the internal standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the analyte (LPC 14:0) and the internal standard (this compound) in the chromatograms.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte (LPC 14:0) and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.

  • Quantification: Determine the concentration of the analyte in the biological samples by interpolating the measured peak area ratio into the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Dry Dry Down Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification using Internal Standard Ratio Integration->Quantification

Caption: Quantitative lipidomics workflow using a deuterated internal standard.

Sphingomyelin-Ceramide Signaling Pathway

Lysophosphatidylcholines are structurally related to sphingolipids, and their metabolism can be interconnected. The following diagram illustrates a key signaling pathway involving sphingolipids.

G cluster_enzymes Enzymes cluster_functions Cellular Functions Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Proliferation Proliferation, Survival, Migration S1P->Proliferation SMase Sphingomyelinase Ceramidase Ceramidase SphK Sphingosine Kinase

Caption: The Sphingomyelin-Ceramide signaling pathway.

Conclusion

This compound is an indispensable tool for accurate and precise quantification of lysophosphatidylcholines and related lipids in complex biological matrices. By compensating for experimental variability, its use in stable isotope dilution mass spectrometry workflows provides researchers, scientists, and drug development professionals with high-quality, reliable data. The detailed protocols and understanding of the underlying principles presented in these application notes will facilitate the successful implementation of quantitative lipidomics studies, ultimately advancing our understanding of the roles of lipids in health and disease.

Application Note: High-Throughput Quantification of Myristoyl Lysophosphatidylcholine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Myristoyl Lysophosphatidylcholine (B164491) (LPC 14:0) in human plasma. The method utilizes Tetradecylphosphocholine-D42 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method is suitable for high-throughput analysis in clinical research and drug development settings where the monitoring of lysophosphatidylcholines is of interest.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play crucial roles in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer. Myristoyl Lysophosphatidylcholine (LPC 14:0), in particular, has been identified as a potential biomarker for inflammatory diseases such as community-acquired pneumonia.[1] Accurate and precise quantification of LPC 14:0 in biological matrices is therefore essential for advancing our understanding of its role in disease and for the development of novel therapeutics.

This application note describes a complete LC-MS/MS workflow for the determination of LPC 14:0 in human plasma. The use of a deuterated internal standard, this compound, which closely mimics the analyte's behavior during sample preparation and ionization, ensures reliable quantification by correcting for matrix effects and other sources of variability.

Experimental

Materials and Reagents
  • Myristoyl Lysophosphatidylcholine (LPC 14:0) standard (Sigma-Aldrich or equivalent)

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Ammonium (B1175870) formate

  • Human plasma (screened and certified)

Standard and Internal Standard Preparation
  • LPC 14:0 Stock Solution (1 mg/mL): Accurately weigh and dissolve Myristoyl Lysophosphatidylcholine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare working solutions of LPC 14:0 and the internal standard by serial dilution of the stock solutions with methanol:water (1:1, v/v) to the desired concentrations for calibration curve and quality control samples. A typical concentration for the internal standard working solution is 1 µg/mL.

Sample Preparation
  • Thaw human plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (this compound) at a final concentration of 100 ng/mL.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions for the analyte and internal standard are summarized in Table 1.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: MRM Transitions for LPC 14:0 and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierDwell Time (ms)Collision Energy (eV)
Myristoyl Lysophosphatidylcholine496.4184.1104.110025
This compound422.8184.1-10025

Results and Discussion

The developed LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of Myristoyl Lysophosphatidylcholine in human plasma. The chromatographic conditions ensure a good peak shape and separation from endogenous interferences. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis, leading to high accuracy and precision. A typical calibration curve for LPC 14:0 is linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) greater than 0.99.

Signaling Pathway and Workflow Visualization

To illustrate the biological context and the analytical process, the following diagrams were generated using the DOT language.

G Experimental Workflow for LPC 14:0 Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 200 µL Acetonitrile with this compound plasma->add_is precipitate Protein Precipitation (Vortex & Centrifuge) add_is->precipitate dry_down Evaporate Supernatant precipitate->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Internal Standard ms_detection->quantification results Concentration of LPC 14:0 quantification->results

Caption: Experimental workflow for the quantification of LPC 14:0.

G Simplified Signaling Pathway involving LPC 14:0 LPS LPS (Lipopolysaccharide) TXNIP TXNIP LPS->TXNIP activates LPC14 LPC 14:0 (Myristoyl Lysophosphatidylcholine) NLRP3 NLRP3 Inflammasome LPC14->NLRP3 inhibits TXNIP->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1B Pro-IL-1β Caspase1->IL1B cleaves IL1B_active Active IL-1β IL1B->IL1B_active Inflammation Inflammation IL1B_active->Inflammation promotes

Caption: LPC 14:0's role in the NLRP3 inflammasome pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of Myristoyl Lysophosphatidylcholine in human plasma. The simple and efficient sample preparation protocol, combined with the accuracy afforded by the use of a deuterated internal standard, makes this method well-suited for applications in clinical research and drug development.

References

Application Notes and Protocols for Membrane Protein Solubilization using Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphocholine-D42 (FC-14-D42) is a deuterated zwitterionic detergent highly effective for the solubilization, stabilization, and structural analysis of membrane proteins. Its structural resemblance to phosphatidylcholine, a major component of eukaryotic cell membranes, makes it a relatively mild detergent capable of extracting membrane proteins while preserving their native conformation and function. The deuteration of the alkyl chain makes FC-14-D42 particularly valuable for biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS), where minimizing proton signals from the detergent is crucial for obtaining high-quality data on the protein of interest.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the solubilization of membrane proteins, with a particular focus on G-protein coupled receptors (GPCRs).

Properties of Tetradecylphosphocholine

PropertyValueReference
Chemical Formula C₁₉H₄₂NO₄PN/A
Molecular Weight 379.5 g/mol N/A
Critical Micelle Concentration (CMC) ~0.12 mMN/A
Aggregation Number (Nagg) Varies; requires experimental determination[3][4]
Appearance White crystalline powderN/A
Solubility in Water ≥ 20% (at 0-5°C)[5]

Application Notes

Advantages of this compound
  • Structural Preservation: The phosphocholine (B91661) headgroup mimics the natural lipid environment, which can help to maintain the structural integrity and biological activity of the solubilized membrane protein.

  • Deuteration for Structural Biology: The use of a deuterated detergent is essential for solution-state NMR studies of membrane proteins. It eliminates interfering proton signals from the detergent itself and reduces line broadening effects, leading to higher resolution and sensitivity in the resulting spectra.[1][2] In SANS, deuterated detergents can be "matched-out" in D₂O, making the protein the primary source of the scattering signal and simplifying data analysis.

  • Zwitterionic Nature: As a zwitterionic detergent, FC-14-D42 is generally milder than ionic detergents like SDS and can be more effective at preserving protein function.

Considerations for Use
  • Detergent Screening: It is crucial to screen a variety of detergents to find the optimal one for a specific membrane protein. While FC-14 is effective for many proteins, especially GPCRs, its performance can be protein-dependent.

  • Concentration Optimization: The optimal detergent concentration for solubilization is typically well above the CMC. A good starting point is a detergent-to-protein weight ratio of approximately 10:1. This ratio may need to be optimized to maximize solubilization efficiency while maintaining protein stability.

  • Temperature and Incubation Time: Solubilization is generally performed at low temperatures (e.g., 4°C) to minimize proteolysis and protein degradation. Incubation times can range from 30 minutes to several hours and should be optimized for the target protein.

Experimental Protocols

The following protocols provide a general framework for the solubilization and purification of a G-protein coupled receptor (GPCR) using this compound. The β2-adrenergic receptor, a well-characterized GPCR, serves as a representative example.

Protocol 1: Solubilization of a GPCR from Cell Membranes

This protocol outlines the initial extraction of the target GPCR from the cell membrane.

Materials:

  • Cell paste expressing the target GPCR

  • Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) this compound, protease inhibitor cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 20-30 strokes on ice.

  • Membrane Preparation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. Discard the supernatant.

  • Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes.

Protocol 2: Purification of the Solubilized GPCR

This protocol describes the purification of the solubilized GPCR using affinity chromatography. This example assumes the GPCR has a His-tag.

Materials:

  • Solubilized GPCR from Protocol 1

  • Wash Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compound

  • Elution Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 250 mM Imidazole, 0.1% (w/v) this compound

  • Ni-NTA affinity resin

Procedure:

  • Binding: Incubate the solubilized GPCR with equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound GPCR with 3-5 column volumes of Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the presence and purity of the target GPCR.

Visualizations

Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b2ar β2-Adrenergic Receptor gs Gs Protein (αβγ) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to agonist Agonist (e.g., Epinephrine) agonist->b2ar Binds atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: Simplified β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

Membrane_Protein_Purification start Start: Cells Expressing Target Protein cell_lysis Cell Lysis (e.g., Dounce Homogenization) start->cell_lysis membrane_prep Membrane Preparation (Ultracentrifugation) cell_lysis->membrane_prep solubilization Solubilization (with this compound) membrane_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom wash Wash Step affinity_chrom->wash elution Elution wash->elution analysis Analysis (SDS-PAGE, Western Blot) elution->analysis end Purified Protein for Structural/Functional Studies analysis->end

Caption: General Workflow for Membrane Protein Solubilization and Purification.

References

Application Notes and Protocols for Lipid Analysis Using a Deuterated Phosphocholine Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are fundamental components of eukaryotic cell membranes and are precursors to various signaling molecules.[1][2] Accurate quantification of PC and other lipid species is crucial in numerous fields, including drug development, to understand their roles in health and disease. Mass spectrometry (MS)-based lipidomics has become the method of choice for this analysis due to its high sensitivity and specificity.[3][4]

The use of a stable isotope-labeled internal standard, such as a deuterated phosphocholine (B91661), is critical for achieving accurate and precise quantification in lipidomics.[5][6] This internal standard is chemically and physically similar to its endogenous, non-deuterated counterpart, allowing it to correct for variability throughout the entire analytical workflow, including extraction efficiency, matrix effects, and instrument response.[5][7]

These application notes provide detailed protocols for the preparation of biological samples for lipid analysis using a deuterated phosphocholine internal standard, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues using a Modified Bligh & Dyer Method

This protocol describes a robust method for the extraction of total lipids from tissue samples, incorporating a deuterated phosphocholine internal standard for accurate quantification.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Deuterated Phosphatidylcholine (PC) internal standard (e.g., PC(16:0-d31/18:1))

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Handheld homogenizer

  • Centrifuge tubes, glass, Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of frozen tissue.

    • Place the tissue in a pre-chilled glass centrifuge tube.

    • Add 1 mL of ice-cold PBS to the tube.

  • Internal Standard Spiking:

    • Add a known amount of the deuterated phosphocholine internal standard solution to the tissue homogenate. The amount should be chosen to be within the linear range of the calibration curve.

  • Homogenization:

    • Homogenize the tissue in PBS on ice using a handheld homogenizer until a uniform suspension is achieved.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of LC-MS grade water and vortex for 1 minute to induce phase separation.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein layer, and a lower organic layer containing the lipids.[8]

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein layer.

    • Transfer the organic phase to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • Sample Storage:

    • Store the reconstituted lipid extracts at -80°C until LC-MS/MS analysis to prevent degradation.[9]

Protocol 2: Lipid Extraction from Plasma/Serum using a Methyl-tert-butyl ether (MTBE) Method

This protocol offers a simplified and efficient method for extracting lipids from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Deuterated Phosphatidylcholine (PC) internal standard

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Centrifuge tubes, glass, Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Sample and Standard Preparation:

    • Thaw plasma or serum samples on ice.

    • In a glass centrifuge tube, combine 100 µL of plasma/serum with 300 µL of methanol.

    • Add a known amount of the deuterated phosphocholine internal standard to the mixture.

  • Lipid Extraction:

    • Add 1 mL of MTBE to the mixture.

    • Vortex vigorously for 10 minutes.

    • Add 250 µL of LC-MS grade water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at room temperature. Two phases will be observed.

  • Lipid Collection:

    • Carefully collect the upper organic phase (MTBE layer) containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of injection solvent for LC-MS analysis.

  • Sample Storage:

    • Store the final samples at -80°C until analysis.

Data Presentation

Quantitative data from lipid analysis should be presented in a clear and structured format. The following tables provide examples of how to summarize key validation parameters for a quantitative lipidomics assay using a deuterated internal standard.

Table 1: Calibration Curve Parameters for Phosphatidylcholine Species

AnalyteCalibration Range (ng/mL)
PC(16:0/18:1)1 - 10000.998
PC(18:0/20:4)1 - 10000.997
LysoPC(18:0)0.5 - 5000.999

Table 2: Accuracy and Precision Data

AnalyteSpiked Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=5)Accuracy (%)Precision (%RSD)
PC(16:0/18:1)109.8 ± 0.498.04.1
500505.2 ± 15.1101.03.0
PC(18:0/20:4)1010.3 ± 0.5103.04.9
500492.5 ± 24.698.55.0

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
PC(16:0/18:1)0.31.0
PC(18:0/20:4)0.41.0
LysoPC(18:0)0.150.5

Visualizations

Phosphatidylcholine Biosynthesis (Kennedy Pathway)

The primary pathway for phosphatidylcholine synthesis in most cells is the Kennedy pathway, also known as the CDP-choline pathway.[10][11]

Kennedy_Pathway choline (B1196258) Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase (CK) ATP -> ADP cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:Phosphocholine Cytidylyltransferase (CCT) CTP -> PPi pc Phosphatidylcholine (PC) cdp_choline->pc dag Diacylglycerol (DAG) dag->pc CDP-choline:Diacylglycerol Cholinephosphotransferase (CPT)

Caption: The Kennedy pathway for de novo phosphatidylcholine synthesis.

Experimental Workflow for Lipid Analysis

The following diagram illustrates the general workflow for lipid analysis from sample collection to data acquisition using a deuterated internal standard.

Lipid_Analysis_Workflow sample Biological Sample (Tissue, Plasma, etc.) spike Spike with Deuterated Phosphocholine Standard sample->spike extraction Lipid Extraction (e.g., Bligh & Dyer, MTBE) spike->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for quantitative lipid analysis.

References

Application Note: Quantification of Tetradecylphosphocholine using Tetradecylphosphocholine-D42 as an Internal Standard by Ion-Pair Chromatography Coupled with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This application note details a robust and sensitive method for the quantification of tetradecylphosphocholine (B1204420) in biological matrices using ion-pair chromatography coupled with tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard, Tetradecylphosphocholine-D42, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of phosphocholines.

Introduction

Tetradecylphosphocholine is a synthetic alkylphosphocholine with potential therapeutic applications. Accurate quantification of this and related compounds in complex biological samples is crucial for preclinical and clinical drug development. Ion-pair chromatography provides an effective means of retaining and separating zwitterionic compounds like phosphocholines on reverse-phase columns. When coupled with tandem mass spectrometry, it allows for highly selective and sensitive detection. This protocol employs this compound as an internal standard to ensure reliable quantification.

Experimental Protocols

Materials and Reagents
  • Tetradecylphosphocholine (Analyte)

  • This compound (Internal Standard, ISTD)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Heptafluorobutyric acid (HFBA), as an ion-pairing agent

  • Formic Acid, LC-MS grade

  • Human Plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in 50:50 MeOH:Water).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions
  • Chromatograph: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% HFBA in Water

  • Mobile Phase B: 0.1% HFBA in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B (Re-equilibration)

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tetradecylphosphocholine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., characteristic phosphocholine (B91661) head group fragment)

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (shifted by +42 Da)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Table 1: MRM Transitions for Analyte and ISTD
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tetradecylphosphocholine378.3184.135
This compound420.3184.135
Table 2: Calibration Curve Summary
Concentration (ng/mL)Analyte Peak AreaISTD Peak AreaArea Ratio (Analyte/ISTD)
11,520150,1000.0101
57,650151,5000.0505
1015,300150,8000.1015
5075,900149,9000.5063
100151,200150,5001.0047
500755,000151,0005.0000
10001,508,000150,20010.0399
Linearity (R²) \multicolumn{3}{c}{0.9995}
Table 3: Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
Low33.05101.76.2
Mid7573.898.44.1
High750761.2101.53.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological Sample (e.g., Plasma) istd Add Internal Standard (this compound) sample->istd precip Protein Precipitation (Ice-cold Acetonitrile) istd->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Ion-Pair HPLC (C18 Column, HFBA) supernatant->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms data Data Analysis (Quantification) ms->data

Caption: Workflow for the quantification of Tetradecylphosphocholine.

logical_relationship analyte Analyte (Tetradecylphosphocholine) ratio Peak Area Ratio (Analyte / ISTD) analyte->ratio istd Internal Standard (this compound) istd->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve quant Accurate Quantification cal_curve->quant

Caption: Logic of quantification using an internal standard.

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding isotopic exchange in Tetradecylphosphocholine-D42.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, in this context, refers to the unintentional replacement of deuterium (B1214612) (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding solvent or matrix. This phenomenon, also known as H/D back-exchange, is a significant concern as it can compromise the isotopic purity of the standard. The stability of the deuterium label is crucial for the accuracy and precision of quantitative analyses, particularly in mass spectrometry-based applications where the mass difference between the deuterated standard and the non-deuterated analyte is fundamental for quantification.

Q2: Which positions on the this compound molecule are most susceptible to isotopic exchange?

A2: The deuterium atoms on the alkyl chains of this compound are generally stable and not prone to exchange under typical experimental conditions. However, hydrogens (and therefore, potentially deuterium in a labeled molecule) on carbons adjacent to the phosphate (B84403) group in the phosphocholine (B91661) headgroup can be more susceptible to exchange, especially under certain pH and temperature conditions. While the carbon-deuterium bond is generally strong, the specific chemical environment can influence its lability.

Q3: What are the primary factors that influence the rate of isotopic exchange?

A3: The rate and extent of isotopic exchange are primarily influenced by:

  • pH: The exchange rate is significantly higher in basic and, to a lesser extent, acidic conditions. The minimum rate of exchange for many organic molecules is observed around pH 2.5-3.

  • Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, thus accelerating the rate of deuterium loss.

  • Solvent Composition: Protic solvents, such as water and methanol, are sources of hydrogen atoms and are necessary for the exchange to happen. The presence of these solvents in sample preparation, storage, or chromatographic mobile phases can facilitate isotopic exchange.

  • Matrix Components: Certain components within a biological matrix could potentially catalyze the exchange process, although this is less common for the stable C-D bonds in the alkyl chain.

Q4: How can I minimize isotopic exchange during my experiments?

A4: To minimize isotopic exchange, consider the following best practices:

  • Solvent Selection: Whenever possible, use aprotic solvents for sample storage and preparation. If aqueous or protic solvents are necessary, minimize the exposure time.

  • pH Control: Maintain a pH as close to neutral as is feasible for your experimental workflow. If acidic or basic conditions are required, keep the exposure time to a minimum and consider performing these steps at reduced temperatures.

  • Temperature Control: Store this compound solutions at low temperatures (e.g., -20°C or -80°C) and perform experimental steps on ice or at reduced temperatures when possible.

  • Minimize Exposure Time: Prepare samples immediately before analysis to reduce the time the deuterated standard is in contact with protic solvents.

Q5: What is the "isotope effect" and how might it affect my analysis with this compound?

A5: The isotope effect refers to the slight differences in physicochemical properties between a deuterated and a non-deuterated molecule due to the mass difference between deuterium and hydrogen. This can manifest as a small shift in retention time during liquid chromatography, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart. While this effect is generally small, it is important to be aware of it and ensure that the chromatographic separation is optimized to account for any potential differences in elution profiles between this compound and its non-deuterated analog.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantification Results
  • Symptom: High variability in the analyte/internal standard peak area ratio across a run, or a consistent bias in the quantified results.

  • Possible Cause: Isotopic exchange may be occurring, leading to a decrease in the signal of the deuterated internal standard and potentially an increase in the signal of the corresponding non-deuterated analyte.

  • Troubleshooting Steps:

    • Assess Isotopic Stability: Perform an isotopic stability experiment as detailed in the "Experimental Protocols" section below to determine if exchange is occurring under your specific experimental conditions.

    • Review Sample Preparation: Examine your sample preparation workflow for steps involving prolonged exposure to high pH, high temperatures, or protic solvents.

    • Optimize pH and Temperature: If possible, adjust the pH of your solutions to be closer to neutral and perform critical steps at a lower temperature.

    • Consider a Different Internal Standard: If isotopic exchange cannot be sufficiently minimized, consider using a ¹³C-labeled internal standard, which is not susceptible to back-exchange.

Issue 2: Appearance of an Unexpected Peak at the Mass of the Non-Deuterated Analyte
  • Symptom: When analyzing a sample containing only this compound, a small peak is observed at the mass-to-charge ratio (m/z) of the non-deuterated tetradecylphosphocholine.

  • Possible Cause: This is a direct indication of in-source and/or pre-analysis isotopic exchange where some of the this compound has lost deuterium atoms and is being detected as the non-deuterated species.

  • Troubleshooting Steps:

    • Confirm Identity: Use high-resolution mass spectrometry to confirm the elemental composition of the unexpected peak.

    • Isolate the Source of Exchange:

      • In-source exchange: Analyze the deuterated standard via direct infusion under different source conditions (e.g., lower source temperature) to see if the artifact peak diminishes.

      • Pre-analysis exchange: Incubate the deuterated standard in your mobile phase or sample diluent for varying amounts of time before injection to see if the artifact peak grows.

    • Modify Analytical Conditions:

      • If in-source exchange is suspected, optimize mass spectrometer source parameters.

      • If pre-analysis exchange is confirmed, implement the mitigation strategies outlined in the FAQs (pH, temperature, solvent choice).

Quantitative Data on Isotopic Exchange

The following table provides hypothetical quantitative data to illustrate the impact of pH and temperature on the rate of isotopic exchange for a deuterated phosphocholine lipid standard. This data is for illustrative purposes to demonstrate expected trends.

Condition Incubation Time (hours) Temperature (°C) pH Hypothetical % Isotopic Exchange
A2447.4< 1%
B2425 (Room Temp)7.42-5%
C2449.05-10%
D2425 (Room Temp)9.015-25%
E225 (Room Temp)2.0< 2%
F2507.410-15%

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound

Objective: To quantitatively determine the extent of isotopic exchange of this compound under specific experimental conditions (e.g., in a particular solvent, at a certain pH and temperature).

Materials:

  • This compound stock solution

  • Solvent system to be tested (e.g., mobile phase, sample reconstitution solvent)

  • pH adjustment reagents (if applicable)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the test solvent at a concentration relevant to your analytical method.

    • Divide the solution into multiple aliquots. One aliquot will be your "T=0" (time zero) sample.

    • Incubate the remaining aliquots under the desired test conditions (e.g., specific temperature and pH) for various time points (e.g., 1, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately analyze the T=0 sample by LC-MS/MS.

    • At each subsequent time point, remove an incubated aliquot and analyze it by LC-MS/MS.

    • Monitor the MRM (Multiple Reaction Monitoring) transitions for both this compound and its non-deuterated counterpart.

  • Data Analysis:

    • For each time point, calculate the peak area of both the deuterated and non-deuterated species.

    • Calculate the percentage of isotopic exchange at each time point using the following formula: % Exchange = [Peak Area (non-deuterated) / (Peak Area (deuterated) + Peak Area (non-deuterated))] * 100

    • Compare the % exchange at different time points to the T=0 sample to determine the rate and extent of isotopic exchange.

Visualizations

Isotopic_Exchange_Troubleshooting_Workflow Troubleshooting Isotopic Exchange in this compound start Inaccurate or Inconsistent Quantification Results check_stability Assess Isotopic Stability (See Protocol) start->check_stability exchange_detected Isotopic Exchange Detected? check_stability->exchange_detected review_prep Review Sample Preparation (pH, Temp, Solvent, Time) exchange_detected->review_prep Yes no_exchange No Significant Exchange Detected exchange_detected->no_exchange No optimize_conditions Optimize Experimental Conditions (Lower Temp, Neutral pH) review_prep->optimize_conditions consider_alt_std Consider Alternative Standard (e.g., ¹³C-labeled) review_prep->consider_alt_std end Resolved optimize_conditions->end investigate_other Investigate Other Causes (e.g., Matrix Effects, Instrument Issues) no_exchange->investigate_other investigate_other->end

Caption: Troubleshooting workflow for addressing inaccurate quantification.

Isotopic_Stability_Assessment_Workflow Workflow for Assessing Isotopic Stability prep_sample Prepare this compound in Test Solvent incubate Incubate Aliquots at Defined Time, Temp, pH prep_sample->incubate analyze_t0 Analyze T=0 Sample by LC-MS/MS prep_sample->analyze_t0 analyze_incubated Analyze Incubated Samples at Each Time Point incubate->analyze_incubated monitor_mrm Monitor MRM Transitions for Deuterated & Non-deuterated Species analyze_t0->monitor_mrm analyze_incubated->monitor_mrm calculate_exchange Calculate % Isotopic Exchange monitor_mrm->calculate_exchange evaluate_stability Evaluate Stability Profile calculate_exchange->evaluate_stability

Caption: Experimental workflow for assessing isotopic stability.

Technical Support Center: Overcoming Chromatographic Shift with Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing deuterated lipid standards and overcoming challenges related to chromatographic shifts in lipidomics analysis.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic shift and why does it occur with deuterated standards?

A1: Chromatographic shift, also known as the deuterium (B1214612) isotope effect, is a phenomenon where a deuterated compound and its non-deuterated counterpart have different retention times during chromatographic separation.[1] In reversed-phase liquid chromatography (LC), deuterated standards typically elute slightly earlier than the non-deuterated analyte.[1][2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and altered van der Waals interactions.[1] These subtle differences in physicochemical properties affect the compound's interaction with the stationary phase, resulting in the observed retention time shift.[1][2]

Q2: Can the chromatographic shift of a deuterated standard affect my quantitative results?

A2: Yes, a significant chromatographic shift can compromise the accuracy and precision of quantification.[1] If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects, such as ion suppression or enhancement.[2][3] This difference in ionization efficiency can lead to inaccurate and unreliable quantitative results.[2]

Q3: Is the magnitude of the chromatographic shift always the same?

A3: No, the magnitude of the shift can be influenced by several factors. It is often proportional to the number of deuterium atoms in the molecule.[1] The position of the deuterium labels can also play a role.[1] Additionally, chromatographic conditions such as the mobile phase composition, the type of organic modifier used (e.g., methanol (B129727) vs. acetonitrile), and the column temperature can all impact the degree of separation between the deuterated and non-deuterated compounds.[2]

Q4: My deuterated standard peak is splitting. What could be the cause?

A4: Peak splitting of a deuterated internal standard, while the non-deuterated analyte peak appears normal, can be attributed to the "Chromatographic Deuterium Effect" (CDE).[4] Because deuterated compounds can elute slightly earlier, if the chromatography method has very high resolution, it may begin to separate the deuterated standard from any residual non-deuterated analyte present in the standard, leading to a split or shouldered peak.[4] Other general causes for peak splitting for all compounds include a blocked column frit, a void in the column packing material, or issues with the injector.[5][6]

Q5: Are there alternatives to deuterated standards if the chromatographic shift is problematic?

A5: Yes, ¹³C-labeled internal standards are a common alternative. They typically co-elute perfectly with the non-labeled analyte, providing more accurate compensation for matrix effects.[3] Odd-chain lipid standards are another option for internal standards in lipidomic analysis.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Retention Time (RT) Shifts

This guide provides a systematic workflow to identify and resolve issues related to retention time shifts when using deuterated lipid standards.

Step 1: Characterize the Shift

  • Consistent Early Elution of Deuterated Standard: If the deuterated standard consistently elutes slightly before the analyte, this is likely the expected isotope effect.[2]

  • Gradual Drift in RT for Both Analyte and Standard: This suggests a problem with the overall system, such as changes in mobile phase composition, insufficient column equilibration, or temperature fluctuations.

  • Random Fluctuation in RT: This may indicate issues like system leaks, problems with the pump, or air bubbles in the mobile phase.[4][7]

Step 2: Systematic Troubleshooting Workflow

A stepwise approach to troubleshooting retention time variability is crucial for identifying the root cause.

Troubleshooting Workflow for Retention Time Shifts cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_resolve Resolution A Retention Time Shift Observed B Characterize the Shift (Consistent, Drifting, or Random?) A->B C Is it only the IS or all peaks? B->C D System Check: - Check for leaks - Verify mobile phase composition - Ensure proper column equilibration - Check column temperature C->D All Peaks Drifting/Random E Method Optimization: - Adjust mobile phase organic content - Modify gradient slope - Change column temperature C->E Only IS has consistent early elution G Problem Resolved D->G F Data Processing Check: - Widen integration windows E->F F->G

Caption: A stepwise guide to troubleshooting retention time shifts.

Guide 2: Mitigating the Isotope Effect

If the chromatographic shift due to the isotope effect is impacting quantification, consider the following method adjustments:

  • Mobile Phase Composition:

    • Action: Adjust the organic solvent to aqueous ratio. A slight change can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.[1]

    • Action: For ionizable compounds, modify the mobile phase pH. This can change the hydrophobicity and influence the degree of separation.[1]

  • Column Temperature:

    • Action: Optimize the column temperature. Increasing or decreasing the temperature in increments of 5-10°C can alter selectivity and potentially minimize the RT shift.[1]

  • Chromatographic Column:

    • Action: If significant separation persists, consider using a column with a different stationary phase chemistry or lower resolution to ensure the analyte and internal standard elute closer together.[2]

  • Data Processing:

    • Action: Ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the use of deuterated internal standards.

Table 1: Comparison of Internal Standard Types for Quantitative Performance

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[3]Typically co-elutes perfectly with the analyte.[3]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[3]
Accuracy & Precision Can lead to inaccuracies; one study showed a 40% error in a specific example.[3]Use in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[3]The closer physicochemical properties of ¹³C-IS result in more reliable quantification.[3]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[3]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[3]

Table 2: Troubleshooting Common Issues with Deuterated Standards

IssueCommon CausesRecommended Actions
Inaccurate Quantification - Lack of co-elution with analyte[2]- Differential matrix effects[8]- Impurities in the standard[2]- Optimize chromatography to improve co-elution[8]- Evaluate matrix effects with post-extraction spike experiments[8]- Verify purity of the standard[2]
Poor Signal Intensity - Incorrect concentration- Degradation during storage- Inefficient ionization- Verify working solution concentration- Prepare fresh stock solutions- Optimize ion source parameters
Inconsistent Analyte/IS Ratio - Deuterium exchange with solvent or matrix- Chromatographic separation leading to differential matrix effects[9]- Ensure deuterium labels are on stable positions[9]- Adjust chromatographic conditions for co-elution[9]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using MTBE Method with Deuterated Internal Standards

This protocol describes a method for extracting lipids from plasma using methyl-tert-butyl ether (MTBE), incorporating deuterated internal standards for quantification.

Materials:

  • Plasma sample

  • Cold methanol (MeOH) containing a mixture of deuterated lipid internal standards (e.g., LPE 17:1, LPC 17:0, PC 12:0/13:0, PE 17:0/17:0, d7-cholesterol, SM d18:1/17:0, Cer d18:1/17:0, d3-palmitic acid, d5-TG 17:0/17:1/17:0)[10]

  • Cold methyl-tert-butyl ether (MTBE)

  • LC/MS-grade water

  • 1.5 mL Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 10 µL aliquot of blood plasma in a 1.5 mL Eppendorf tube, add 225 µL of cold methanol containing the deuterated internal standard mixture.[10]

  • Vortex the tube for 10 seconds.[10]

  • Add 750 µL of cold MTBE and vortex for another 10 seconds.[10]

  • Shake the mixture for 6 minutes at 4°C.[10]

  • Induce phase separation by adding 188 µL of LC/MS-grade water.[10]

  • Centrifuge at 14,000 rpm for 2 minutes.[10]

  • Collect the upper organic phase (lipid-containing layer) and transfer it to a new tube.

  • Evaporate the solvent using a centrifugal evaporator or a stream of nitrogen.[10]

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[10]

Lipid Extraction Workflow A Plasma Sample (10 µL) B Add Cold MeOH with Deuterated IS (225 µL) A->B C Vortex (10s) B->C D Add Cold MTBE (750 µL) C->D E Vortex (10s) & Shake (6 min, 4°C) D->E F Add Water (188 µL) E->F G Centrifuge (14,000 rpm, 2 min) F->G H Collect Upper Organic Phase G->H I Evaporate Solvent H->I J Reconstitute for LC-MS I->J

Caption: Workflow for lipid extraction from plasma using the MTBE method.

Protocol 2: General LC-MS/MS Analysis of Lipids

This protocol provides a general starting point for the LC-MS/MS analysis of lipid extracts. Optimization will be required based on the specific lipid classes of interest and the instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[10]

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[10]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[10]

  • Gradient: A suitable gradient to separate the lipid classes of interest (e.g., start with a low percentage of B, increase to a high percentage of B over 15-20 minutes, hold, and then return to initial conditions).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40-50°C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), with rapid polarity switching between positive and negative modes to cover a broad range of lipid classes.[1]

  • Scan Type: Targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. For untargeted analysis, use full scan mode with data-dependent MS/MS.

  • SRM/MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target lipid and its corresponding deuterated internal standard.

Data Processing Workflow

A typical data processing workflow for lipidomics data acquired with deuterated internal standards involves several key steps.

Lipidomics Data Processing Workflow A Raw LC-MS Data Acquisition B Peak Detection and Integration A->B C Lipid Identification (based on m/z, RT, and MS/MS spectra) B->C D Internal Standard-based Normalization C->D E Quantification (Analyte/IS Peak Area Ratio) D->E F Statistical Analysis E->F

Caption: A general workflow for processing lipidomics data.

Software tools like ADViSELipidomics and LipidMatch Normalizer can automate many of these steps, including the assignment of the most appropriate internal standard for each lipid and subsequent normalization.[7][11][12]

References

Technical Support Center: Minimizing Matrix Effects in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during liquid chromatography-mass spectrometry (LC-MS) experiments. While this guide focuses on general strategies, the principles discussed are broadly applicable to various analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my analytical results?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[4] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5] The "matrix" encompasses all components within a sample—such as proteins, lipids, salts, and endogenous molecules—other than the analyte of interest.[1][3]

Q2: What are the primary causes of matrix effects in biological samples?

A2: In biological matrices like plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant contributors to matrix effects.[6][7] These molecules can co-extract with the target analytes and interfere with the ionization process in the mass spectrometer's ion source. Other sources of interference include salts, proteins, endogenous metabolites, and dosing vehicles used in preclinical studies.[8]

Q3: How can I determine if my assay is being affected by matrix effects?

A3: The presence and magnitude of matrix effects can be assessed using both qualitative and quantitative methods:

  • Post-Column Infusion (Qualitative): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of the analyte is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.[8][9]

  • Post-Extraction Spiking (Quantitative): This method quantifies the extent of the matrix effect. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The matrix factor (MF) can be calculated, with a value of less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.[8]

Q4: I have heard about using Tetradecylphosphocholine-D42 to minimize matrix effects. How does it work?

A4: Currently, there is limited publicly available scientific literature detailing the specific application and mechanism of this compound for the reduction of matrix effects in LC-MS bioanalysis. In principle, phosphocholine-based surfactants may interact with matrix components, particularly phospholipids, to reduce their interference. The deuteration (D42) would make the molecule easily distinguishable from its non-deuterated counterparts and other sample components in the mass spectrometer. However, without specific application notes or studies, providing a detailed protocol or expected quantitative impact is not possible. Researchers interested in using novel reagents like this are encouraged to consult the manufacturer's technical documentation and perform rigorous in-house validation.

Troubleshooting Guide

Issue 1: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Inconsistent matrix effects across different samples or calibration standards.

Troubleshooting Workflow:

A Poor Reproducibility/ Inaccurate Quantification B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes G Re-validate Method C->G No E Optimize Chromatography D->E F Use Stable Isotope-Labeled Internal Standard (SIL-IS) E->F F->G

Caption: Troubleshooting workflow for poor reproducibility.

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment with multiple lots of blank matrix to determine the variability of the matrix effect.

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.

    • Solid Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. Consider using mixed-mode or phospholipid removal SPE plates.

    • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids. Optimization of the organic solvent and pH can improve the removal of interferences.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the regions of ion suppression. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and is affected similarly by ion suppression or enhancement.

Issue 2: Low Analyte Signal and Poor Sensitivity

Possible Cause: Significant ion suppression due to co-eluting matrix components, most commonly phospholipids.

Experimental Protocol: Phospholipid Monitoring

To investigate the role of phospholipids in ion suppression, a generic MRM (Multiple Reaction Monitoring) method can be used to monitor for the characteristic product ion of phosphocholines at m/z 184.

LC-MS/MS Parameters for Phospholipid Monitoring:

ParameterValue
Ionization ModeESI Positive
Precursor Ion (Q1)100-1000 Da (Scan)
Product Ion (Q3)184.1 Da
Collision Energy25-35 eV

By overlaying the chromatogram of the monitored phospholipids with that of the analyte, you can visually determine if co-elution is occurring.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Mitigation Strategies A Low Analyte Signal/ Poor Sensitivity B Monitor Phospholipids (m/z 184) A->B C Co-elution with Analyte? B->C D Modify Sample Prep (Phospholipid Removal) C->D Yes E Alter Chromatography D->E F Optimize Ion Source Parameters E->F

Caption: Workflow for addressing low sensitivity.

Troubleshooting Steps:

  • Implement Phospholipid Removal: Utilize specialized sample preparation techniques such as phospholipid removal plates or cartridges.

  • Modify Chromatographic Conditions:

    • Increase the organic content of the mobile phase during the gradient to elute phospholipids later, away from the analyte peak.

    • Consider switching to a different column chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) phase) that provides different selectivity.

  • Adjust Ion Source Parameters: Optimize parameters like gas flows, temperature, and spray voltage to improve desolvation and reduce the impact of non-volatile matrix components.

Quantitative Data Summary

The following table summarizes the typical impact of different sample preparation techniques on matrix effects. The values are illustrative and the actual reduction will depend on the specific analyte and matrix.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect (%)Analyte RecoveryThroughput
Protein Precipitation (PPT)50-80%HighHigh
Liquid-Liquid Extraction (LLE)80-95%VariableMedium
Solid Phase Extraction (SPE)85-99%HighMedium
Phospholipid Removal Plates>95%HighHigh

Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100. A value closer to 100% indicates less matrix effect.

Detailed Experimental Protocols

Protocol 1: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final mobile phase solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final evaporation step, reconstitute the extracts with the solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction. (This set is used to determine recovery, not the matrix effect itself).

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF between 0.85 and 1.15 is generally considered acceptable.

Protocol 2: Generic Solid Phase Extraction (SPE) for Phospholipid Removal

Objective: To reduce matrix effects by removing phospholipids from plasma samples.

Materials:

Procedure:

  • Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing (Step 1 - Polar Interferences): Wash the sorbent with 1 mL of 2% formic acid in water.

  • Washing (Step 2 - Phospholipid Removal): Wash the sorbent with 1 mL of methanol. This step is crucial for removing phospholipids while retaining many analytes.

  • Elution: Elute the target analytes with 1 mL of a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively identify, quantify, and mitigate the impact of matrix effects, leading to more robust and reliable bioanalytical methods.

References

Technical Support Center: Tetradecylphosphocholine-D42 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Tetradecylphosphocholine-D42 (TDPC-D42). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental results and troubleshooting common issues encountered during the analysis of TDPC-D42 and other phosphocholines.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing low or no signal for your TDPC-D42 standard, begin with the following initial checks:

  • Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated.[1]

  • System Suitability: Confirm that the LC-MS/MS system is performing as expected by running a system suitability test with a known compound.

  • Sample Integrity: Verify the concentration and integrity of your TDPC-D42 standard. Consider preparing a fresh dilution.

  • Ionization Source Stability: Check the stability of the electrospray ionization (ESI) source. An unstable or sputtering spray can lead to a significant loss in signal.[1][2]

  • Basic Instrument Parameters: Ensure the mass spectrometer is in the correct ionization mode (positive ion mode is typical for phosphocholines) and that the scan range includes the m/z of your target analyte. Phospholipids with a choline (B1196258) head group, like TDPC, readily generate protonated ions [M+H]+ in positive-ion mode.[3]

Q2: My TDPC-D42 signal is weak and inconsistent. How can I improve the ionization efficiency?

A2: To improve the ionization efficiency and achieve a more robust and consistent signal for TDPC-D42, consider the following strategies:

  • Optimize Ionization Source Parameters: Fine-tune the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature and flow. These parameters are critical for efficient desolvation and ion formation.[4]

  • Promote Adduct Formation: Phosphocholines often exhibit enhanced signal intensity as adducts rather than protonated molecules.[5]

    • Sodiated Adducts ([M+Na]+): The presence of sodium ions can lead to the formation of abundant sodiated adducts, which often provide better signal stability and characteristic fragmentation patterns in MS/MS experiments.[6][7][8]

    • Lithiated Adducts ([M+Li]+): Adding a small amount of a lithium salt (e.g., lithium hydroxide) to your sample or mobile phase can promote the formation of lithiated adducts. These adducts are known to be readily formed and can facilitate identification through tandem mass spectrometry.[9][10]

  • Mobile Phase Modifiers: The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase can significantly improve the protonation of your analyte in positive ion mode, leading to a stronger signal.[4] Ammonium formate (B1220265) or acetate (B1210297) can also be used to promote the formation of desired adducts.[11]

Q3: I suspect matrix effects are suppressing my TDPC-D42 signal. How can I identify and mitigate this issue?

A3: Matrix effects, where co-eluting endogenous compounds suppress the ionization of the analyte of interest, are a common problem in bioanalysis.[12] Phospholipids themselves are major contributors to matrix effects.[12]

  • Identification: To identify matrix effects, you can perform a post-column infusion experiment. Infuse a constant flow of your TDPC-D42 standard into the mass spectrometer while injecting a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte). A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize your liquid chromatography method to achieve better separation between TDPC-D42 and interfering matrix components.

    • Sample Preparation: Employ robust sample preparation techniques to remove interfering substances.

      • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh/Dyer procedures are effective at separating lipids from other cellular components.[13]

      • Solid-Phase Extraction (SPE): SPE can provide a more selective cleanup, removing classes of compounds known to cause ion suppression.[14]

    • Use of Internal Standards: A stable isotope-labeled internal standard, such as a commercially available deuterated or 13C-labeled phosphocholine (B91661) standard that co-elutes with your analyte, is the most reliable way to compensate for matrix effects.[15]

Troubleshooting Guides

Guide 1: Low Signal Intensity or No Signal

This guide provides a step-by-step approach to troubleshooting low or absent signal for TDPC-D42.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect MS Settings Verify ionization mode (Positive), mass range, and ensure the instrument is not in standby.The instrument is set up correctly to detect the target analyte.
Unstable ESI Spray Check for blockages in the sample line or ESI needle. Ensure proper solvent flow.[1]A stable, consistent spray is observed.
Sample Degradation Prepare a fresh sample of TDPC-D42.A signal is observed with the fresh sample, indicating the original sample may have degraded.
Poor Ionization Optimize source parameters (capillary voltage, gas flows, temperature).[4][16]An increase in signal intensity is observed.
Suboptimal Adduct Formation Add a source of sodium or lithium ions to the mobile phase or sample.[9][10]The signal for the corresponding adduct ([M+Na]+ or [M+Li]+) is significantly enhanced.
Contamination Run blank injections to check for system contamination.[2] If contamination is present, clean the system.A clean baseline is observed in the blank injections.
Guide 2: Inconsistent Signal Intensity and Poor Reproducibility

This guide addresses issues related to signal variability and lack of reproducibility.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Implement a more rigorous sample cleanup method (LLE or SPE).[12][14]Improved signal stability and reproducibility between injections.
In-Source Fragmentation Reduce the cone voltage or other source voltages to minimize fragmentation in the source.[17][18]A decrease in fragment ions and an increase in the precursor ion signal.
LC System Issues Check for leaks in the LC system. Ensure the mobile phase is properly degassed.[19]A stable baseline and consistent retention times are achieved.
Carryover Implement a robust needle wash protocol between injections.[2]No significant signal for the analyte is observed in blank injections following a high concentration standard.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (Bligh-Dyer Method)

This protocol is suitable for extracting lipids, including TDPC-D42, from biological matrices.

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v).

  • Phase Separation: Add an equal volume of chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8 v/v/v).

  • Centrifugation: Centrifuge the sample to facilitate phase separation.

  • Extraction: Collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or acetonitrile).

Protocol 2: Enhancing Signal through Lithiated Adduct Formation

This protocol describes how to promote the formation of lithiated adducts for improved signal intensity.

  • Stock Solution: Prepare a 10 mM stock solution of lithium hydroxide (B78521) (LiOH) in water.

  • Mobile Phase Modification: Add the LiOH stock solution to your aqueous mobile phase to a final concentration of 10-50 µM.

  • Direct Infusion (for optimization): Alternatively, for direct infusion experiments, add a small amount of the LiOH stock solution directly to your sample solution before infusion into the mass spectrometer.

  • Analysis: Acquire data in positive ion mode, looking for the [M+Li]+ ion of TDPC-D42.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Homogenize Homogenization (Chloroform:Methanol:Water) Sample->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation Dry->LC ESI Electrospray Ionization (+ Adduct Formation) LC->ESI MS Mass Spectrometry (MS1 Scan & MS/MS) ESI->MS Data Data Analysis MS->Data troubleshooting_logic Start Low/No Signal for TDPC-D42 Check_MS Check MS Calibration & Settings Start->Check_MS Check_Spray Inspect ESI Spray Stability Check_MS->Check_Spray Settings OK Signal_OK Signal Improved Check_MS->Signal_OK Settings Corrected Check_Sample Prepare Fresh Sample Check_Spray->Check_Sample Spray Stable Check_Spray->Signal_OK Spray Stabilized Optimize_Source Optimize Source Parameters Check_Sample->Optimize_Source Sample OK Check_Sample->Signal_OK Fresh Sample Works Enhance_Adducts Promote Adduct Formation (Na+, Li+) Optimize_Source->Enhance_Adducts Signal Still Low Optimize_Source->Signal_OK Signal Improved Improve_Cleanup Improve Sample Cleanup Enhance_Adducts->Improve_Cleanup Signal Still Low Enhance_Adducts->Signal_OK Signal Improved Improve_Cleanup->Signal_OK

References

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the use of deuterated internal standards in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor or inconsistent recovery of my deuterated internal standard?

Poor or inconsistent recovery of a deuterated internal standard (IS) can stem from several factors throughout the analytical workflow. The most common issues include:

  • Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from components in the sample matrix.[1][2] This can occur even if the analyte and IS co-elute.[1]

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the sample matrix or solvents.[1][2][3] This is more likely if the deuterium labels are on chemically unstable positions.[1][2]

  • Variable Extraction Recovery: The efficiency of the extraction process may differ between the analyte and the internal standard.[2]

  • Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to inaccurate results.[2]

  • Chromatographic Shift: The deuterated internal standard and the analyte may not have identical retention times.[2]

  • In-source Instability: The deuterated IS may have different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]

Q2: My deuterated internal standard's signal is highly variable between samples. What should I investigate first?

High variability in the internal standard signal often points to differential matrix effects.[1] Even with co-elution, the analyte and the deuterated internal standard can be affected differently by ion suppression or enhancement from matrix components.[1] Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1]

Troubleshooting Workflow for Unstable Internal Standard Signal

A High IS Signal Variability B Evaluate Matrix Effects A->B C Perform Post-Extraction Addition Experiment B->C Yes H Investigate IS Stability B->H No D Differential Matrix Effects Confirmed? C->D E Optimize Sample Cleanup D->E Yes F Modify Chromatographic Conditions D->F Yes G Consider a Different Internal Standard E->G F->G I Perform Incubation Study for Back-Exchange H->I J Check for Degradation H->J

Caption: Troubleshooting workflow for unstable internal standard signals.

Q3: I suspect my deuterated internal standard is undergoing isotopic exchange. How can I confirm this and what can I do to prevent it?

Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are swapped with protons from the solvent or sample matrix.[1][2][3] This can lead to an underestimation of the internal standard and an overestimation of the analyte.[3]

Positions Susceptible to Isotopic Exchange: Deuterium atoms are more likely to exchange if they are in labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][2] The pH of the solution can also catalyze this exchange.[2]

Experimental Protocol: Incubation Study for Back-Exchange

  • Prepare Two Sample Sets:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate: Store both sets of samples under the same conditions as your typical sample preparation and analysis time, temperature, and pH.[1]

  • Process: Use your standard extraction procedure for both sets.[1]

  • Analyze: Analyze the samples by LC-MS/MS.[1]

  • Evaluate: Monitor for an increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1]

Prevention Strategies:

  • Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]

  • pH Control: Avoid storing or analyzing deuterated compounds in highly acidic or basic solutions.[2]

  • Temperature: Keep samples and standards at low temperatures to minimize the rate of exchange reactions.[3]

Q4: How can I determine if the purity of my deuterated internal standard is affecting my results?

The presence of the unlabeled analyte as an impurity in the deuterated internal standard is a common issue that can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ).[2]

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.[2]

  • Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.[2]

  • Analyze: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[2]

  • Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte. A higher response suggests significant contamination of the IS with the unlabeled analyte.[2]

Purity Verification Workflow

A Suspected IS Purity Issue B Request Certificate of Analysis from Supplier A->B C Perform Independent Purity Check B->C D High-Resolution MS (HRMS) C->D Yes E Quantitative NMR (qNMR) C->E Yes F Purity Confirmed? D->F E->F G Source New Batch of IS F->G No H Proceed with Analysis F->H Yes

Caption: Workflow for verifying the purity of a deuterated internal standard.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Differential Matrix Effects

Differential matrix effects are a significant source of imprecision in LC-MS/MS analyses.[2] This guide provides a protocol for evaluating these effects.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[2]

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[2]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2]

  • Analyze: Inject all three sets into the LC-MS/MS system.[2]

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[2]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[2]

Data Presentation: Impact of Differential Matrix Effects

CompoundPeak Area (Neat Solution)Peak Area (Post-Spike)Matrix Effect (%)
Analyte1,500,000975,00065% (Suppression)
Deuterated IS1,600,0001,280,00080% (Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated IS, which would lead to an overestimation of the analyte concentration.[2]

Mitigation Strategies:

  • Improve Sample Cleanup: Employ more rigorous extraction and cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, or use a different column to achieve better separation of the analyte and IS from matrix components. Ensure complete co-elution of the analyte and IS.[2][4]

  • Dilution: Dilute the sample to reduce the concentration of matrix components.

Guide 2: Addressing Poor Extraction Recovery

Although chemically similar, deuterated standards can sometimes have different extraction recoveries compared to the analyte. A 35% difference in extraction recovery between an analyte and its deuterated analog has been reported.[5]

Experimental Protocol: Evaluating Extraction Recovery

The recovery is calculated from the matrix effect evaluation experiment described above.

Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[2]

Data Presentation: Differential Extraction Recovery

CompoundPeak Area (Post-Spike)Peak Area (Pre-Spike)Recovery (%)
Analyte975,000877,50090%
Deuterated IS1,280,0001,024,00080%

This table illustrates a scenario where the analyte has a higher extraction recovery than the deuterated internal standard, which would impact the accuracy of the results.

Troubleshooting Poor Extraction Recovery

A Poor or Inconsistent Extraction Recovery B Optimize Extraction Solvent A->B C Adjust pH of Sample A->C D Modify Extraction Technique (e.g., LLE, SPE, PP) A->D E Increase Extraction Time/Agitation B->E C->E D->E F Re-evaluate and Compare Recovery E->F

Caption: Steps to troubleshoot and optimize extraction recovery.

References

Technical Support Center: Optimization of LC Gradient for Separating Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the separation of Tetradecylphosphocholine-D42. The following information is designed to help you optimize your Liquid Chromatography (LC) gradient and address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind the LC separation of this compound?

A1: The separation of this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is more polar. Separation is based on the hydrophobic interactions between the tetradecyl (C14) alkyl chain of the molecule and the stationary phase. Molecules with stronger hydrophobic interactions will be retained longer on the column.

Q2: Will the deuteration of this compound significantly affect its retention time compared to the non-deuterated analog?

A2: Yes, a shift in retention time, known as the chromatographic isotope effect, is often observed. In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts. This is because deuterium (B1214612) atoms are slightly larger than protium (B1232500) (hydrogen) atoms, which can lead to minor differences in the molecule's interaction with the stationary phase. The magnitude of this shift can depend on the number and location of the deuterium atoms.

Q3: What are the recommended starting conditions for developing an LC gradient for this compound?

A3: A good starting point for method development is a C18 reversed-phase column with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Mobile phase additives such as formic acid (0.1%) or ammonium (B1175870) formate (B1220265) (10 mM) are often used to improve peak shape and ionization efficiency in mass spectrometry. A typical gradient might start with a lower percentage of organic solvent and ramp up to a high percentage to elute the analyte.

Q4: Can I use the same LC method for this compound as I do for other lysophosphatidylcholines?

A4: Yes, methods for other lysophosphatidylcholines (LPCs) are a good starting point. However, the retention time will vary based on the length of the fatty acid chain. Tetradecylphosphocholine has a 14-carbon chain, so its retention will differ from LPCs with longer or shorter chains. You will likely need to adjust the gradient timing to ensure optimal separation and peak shape for your specific analyte.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions The phosphocholine (B91661) headgroup can have secondary interactions with the silica (B1680970) backbone of the stationary phase.
- Add a mobile phase modifier like 0.1% formic acid or 10 mM ammonium formate to improve peak shape.
- Consider using a column with end-capping or a different stationary phase chemistry.
Column Overload Injecting too much sample can lead to peak fronting.
- Reduce the injection volume or the concentration of the sample.
Inappropriate Injection Solvent If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.
- Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.
Issue 2: Retention Time Shift
Possible Cause Recommended Solution
Isotope Effect The D42 labeling causes the analyte to elute slightly earlier than its non-deuterated counterpart.
- This is an expected phenomenon. Ensure your data analysis software can correctly identify and integrate the peak for the deuterated standard.
Column Equilibration Insufficient column equilibration between runs can lead to inconsistent retention times.
- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to use at least 10 column volumes.
Mobile Phase Composition Small variations in mobile phase preparation can cause shifts in retention time.
- Prepare mobile phases fresh and consistently. Ensure accurate measurement of all components.
Temperature Fluctuations Changes in column temperature can affect retention time.
- Use a column oven to maintain a constant and consistent temperature.
Issue 3: Low Signal Intensity or No Peak
Possible Cause Recommended Solution
Poor Ionization Tetradecylphosphocholine may not be ionizing efficiently.
- Optimize the mobile phase by adding modifiers like formic acid or ammonium formate to promote the formation of [M+H]+ ions.
- Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Sample Degradation Lysophosphatidylcholines can be susceptible to hydrolysis.
- Prepare samples fresh and store them at low temperatures. Avoid prolonged exposure to strong acids or bases.
Carryover The analyte may be adsorbing to surfaces in the LC system.
- Use a robust needle wash solution containing a high percentage of organic solvent.
- Inject blanks between samples to assess for carryover.

Data Presentation

Table 1: Illustrative Example of Chromatographic Isotope Effect on Retention Time

This table provides a hypothetical comparison of retention times for Tetradecylphosphocholine and its D42 deuterated analog to illustrate the potential impact of the isotope effect. Actual retention time shifts may vary depending on the specific chromatographic conditions.

Compound Hypothetical Retention Time (min) Expected Observation
Tetradecylphosphocholine12.5Later Elution
This compound12.3Earlier Elution

Experimental Protocols

Representative LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and experimental goals.

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1 µg/mL.

  • If analyzing from a biological matrix, perform a lipid extraction (e.g., using a modified Bligh-Dyer or Folch method) and reconstitute the dried extract in the initial mobile phase.

2. LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 30
    1.0 30
    15.0 95
    18.0 95
    18.1 30

    | 25.0 | 30 |

3. MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ion (Q3): m/z 184.1 (phosphocholine headgroup fragment)

  • Source Parameters:

    • Spray Voltage: 3500 V

    • Gas Temperature: 300 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Start: this compound Standard or Biological Matrix dissolve Dissolve in Initial Mobile Phase start->dissolve extract Lipid Extraction (for matrix) start->extract inject Inject Sample onto C18 Column dissolve->inject reconstitute Reconstitute in Initial Mobile Phase extract->reconstitute reconstitute->inject gradient Apply Gradient Elution inject->gradient elute Analyte Elution gradient->elute ionize Electrospray Ionization (ESI+) elute->ionize detect MRM Detection (Q1/Q3) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_rt_shift Retention Time Shift cluster_signal Low/No Signal start Chromatographic Issue Observed peak_shape Tailing or Fronting? start->peak_shape rt_shift Inconsistent Retention Time? start->rt_shift no_signal Low or No Peak? start->no_signal secondary_interactions Check for Secondary Interactions peak_shape->secondary_interactions Tailing overload Check for Column Overload peak_shape->overload Fronting solvent Check Injection Solvent peak_shape->solvent Both isotope_effect Consider Isotope Effect (Expected) rt_shift->isotope_effect equilibration Check Column Equilibration rt_shift->equilibration mobile_phase Check Mobile Phase Prep rt_shift->mobile_phase ionization Optimize Ionization no_signal->ionization degradation Check for Sample Degradation no_signal->degradation carryover Investigate Carryover no_signal->carryover

Caption: Troubleshooting decision tree for common LC issues with this compound.

Common pitfalls when using deuterated phosphocholine standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated phosphocholine (B91661) standards in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using deuterated phosphocholine standards.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated phosphocholine internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results with a deuterated internal standard can arise from several factors. The most common issues are a lack of co-elution between the analyte and the standard, isotopic or chemical impurities in the standard, and unexpected isotopic exchange.

Potential Cause Recommended Solution
Chromatographic Shift Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement. To resolve this, optimize your chromatographic method to ensure co-elution.
Isotopic Impurities The deuterated standard may contain a small amount of the non-deuterated analyte from the synthesis process. This can lead to an overestimation of the analyte concentration, particularly at low levels. Verify the isotopic purity of your standard using high-resolution mass spectrometry.
Isotopic Exchange Deuterium (B1214612) atoms on the standard can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur under strongly acidic or basic conditions.[1]

Issue 2: Poor Signal Intensity of the Deuterated Standard

Question: I am observing a weak or decreasing signal for my deuterated phosphocholine standard in my mass spectrometry analysis. What could be the cause?

Answer: A poor or diminishing signal from your deuterated standard often points to degradation due to improper storage or handling, or incomplete solubilization.

Potential Cause Recommended Solution
Degradation of the Standard Phospholipids can oxidize or hydrolyze if not stored correctly. Ensure the standard is stored at or below -16°C.[2] For unsaturated lipids, it is crucial they are dissolved in an organic solvent for storage and not left as a powder.[2] Avoid repeated freeze-thaw cycles.
Incomplete Solubilization The standard may not be fully dissolved in the chosen solvent. Gentle warming or sonication can aid dissolution, but use caution with unsaturated lipids as they are more susceptible to degradation.[2]
Contamination Impurities from plastic storage containers or pipette tips can interfere with the signal. Always use glass or Teflon-lined containers and glass or stainless steel pipettes for handling organic solutions of lipids.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for deuterated phosphocholine standards?

A1: To ensure long-term stability, deuterated phosphocholine standards should be stored at appropriate temperatures based on their physical form and saturation of their fatty acid chains.[2]

Form Lipid Type Temperature Container Notes
PowderSaturated≤ -16°CGlass, Teflon-lined capStable as a dry powder.[2]
PowderUnsaturatedNot RecommendedNot ApplicableHighly hygroscopic; should be dissolved in an organic solvent immediately.[2][3]
Organic SolutionAll Types-20°C ± 4°CGlass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen).[2]

Q2: What is isotopic exchange and how can I prevent it?

A2: Isotopic exchange, or back-exchange, is the swapping of deuterium atoms on your standard with hydrogen atoms from the surrounding environment (e.g., solvent, matrix). This can lead to a decreased signal for the deuterated standard and an artificially inflated signal for the non-deuterated analyte. This process is often catalyzed by acidic or basic conditions and elevated temperatures. To prevent this, use high-purity, aprotic solvents for reconstitution and store solutions in tightly sealed vials. Preparing fresh solutions and minimizing storage time in problematic solvents is also recommended.[4]

Q3: How does d9-phosphocholine differ from its non-deuterated counterpart in mass spectrometry?

A3: The primary difference is the mass-to-charge ratio (m/z). The nine deuterium atoms in d9-phosphocholine increase its mass by approximately nine daltons compared to the non-deuterated version. This mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte.[5] In positive ion mode ESI-MS/MS, both phosphocholine and d9-phosphocholine typically produce a characteristic fragment ion corresponding to the phosphocholine headgroup. For the non-deuterated standard, this is at m/z 184, while for the d9 standard, it is at m/z 193.[5]

Q4: Can I use plastic containers and pipette tips with my deuterated phosphocholine standards?

A4: It is strongly advised to avoid plastic containers and pipette tips when working with organic solutions of lipids.[2] Plasticizers can leach from the plastic and contaminate your sample, leading to unexpected peaks and interference in your mass spectrometry data. Always use glass or Teflon-lined containers and glass, stainless steel, or Teflon-lined equipment for transferring these solutions.[2]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of Deuterated Phosphocholine Standard by LC-MS/MS

Objective: To determine the percentage of the non-deuterated phosphocholine present as an impurity in the deuterated standard.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the deuterated phosphocholine standard in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a separate stock solution of the corresponding non-deuterated phosphocholine standard at the same concentration.

    • Create a series of calibration standards by serially diluting the non-deuterated stock solution.

  • LC-MS/MS Analysis:

    • Inject a high concentration of the deuterated phosphocholine stock solution into the LC-MS/MS system.

    • Monitor the MRM transitions for both the deuterated and non-deuterated phosphocholine.

    • Analyze the calibration standards for the non-deuterated phosphocholine to generate a standard curve.

  • Data Analysis:

    • In the chromatogram of the deuterated standard, integrate the peak area of the signal corresponding to the non-deuterated phosphocholine.

    • Use the standard curve to quantify the amount of non-deuterated phosphocholine present in the deuterated standard.

    • Calculate the isotopic purity as: (1 - (mass of non-deuterated PC / mass of deuterated PC)) * 100%.

Protocol 2: Assessment of Deuterated Phosphocholine Standard Stability

Objective: To evaluate the stability of the deuterated phosphocholine standard under different storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare aliquots of the deuterated phosphocholine standard in the solvent system used for your experimental samples.

    • Prepare additional aliquots in solutions of varying pH (e.g., pH 4, 7, and 9) to assess pH stability.

  • Incubation:

    • Store the aliquots at different temperatures (e.g., 4°C, room temperature, and 40°C) for various time points (e.g., 0, 24, 48, and 72 hours).

  • LC-MS/MS Analysis:

    • At each time point, analyze the samples by LC-MS/MS.

    • Monitor the peak area of the deuterated phosphocholine standard.

    • Also, monitor for the appearance and increase in the peak area of the corresponding non-deuterated phosphocholine, which would indicate isotopic exchange.

  • Data Analysis:

    • Plot the peak area of the deuterated standard versus time for each condition. A significant decrease in the peak area indicates degradation.

    • Plot the peak area of the non-deuterated phosphocholine versus time. An increase in this peak area is evidence of isotopic exchange.

Visualizations

G start Inaccurate Quantitative Results Observed check_coelution Check for Co-elution of Analyte and Standard start->check_coelution Possible Cause 1 check_purity Assess Isotopic Purity of Standard start->check_purity Possible Cause 2 check_exchange Investigate Isotopic Exchange (Back-Exchange) start->check_exchange Possible Cause 3 optimize_lc Optimize LC Method check_coelution->optimize_lc Shift Observed verify_purity Verify Purity with High-Resolution MS check_purity->verify_purity Impurity Suspected adjust_conditions Adjust pH and Temperature of Solvents and Samples check_exchange->adjust_conditions Exchange Detected end_good Accurate Quantification Achieved optimize_lc->end_good verify_purity->end_good adjust_conditions->end_good

Caption: Troubleshooting workflow for inaccurate quantitative results.

G sample_prep Sample Preparation (with Deuterated Standard) lc_separation Liquid Chromatography Separation sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 data_analysis Data Analysis and Quantification ms2->data_analysis

Caption: Mass spectrometry workflow for phosphocholine analysis.

References

Technical Support Center: Purity Assessment of Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods, troubleshooting, and frequently asked questions for assessing the chemical and isotopic purity of Tetradecylphosphocholine-D42, a deuterated phospholipid critical for structural biology and pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

A1: The purity of this compound is assessed using a combination of chromatographic and spectroscopic techniques. The primary methods are:

  • High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by separating the main compound from non-deuterated or degraded lipid impurities.[1] Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are ideal since lipids lack a UV chromophore.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for confirming the molecular structure and assessing purity.[3] ³¹P NMR is particularly effective for quantifying phospholipid classes and identifying phosphorus-containing impurities, while ¹H NMR can help identify residual non-deuterated species.[3][4]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight and determining the isotopic enrichment (level of deuteration).[5][6] Techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can resolve isotopologues with high accuracy.[7]

Q2: What are the most common impurities to look for in a sample of synthetic this compound?

A2: During synthesis and storage, several impurities can arise:

  • Lysophospholipids: Such as Lyso-phosphatidylcholine (LPC), which forms from the hydrolysis of one of the fatty acyl chains.[8][9]

  • Other Phospholipids (B1166683): Contamination with phospholipids having different acyl chain lengths (e.g., palmitoyl (B13399708) C16:0, stearoyl C18:0) can occur.[8][10]

  • Oxidation Products: The unsaturated fatty acid chains are susceptible to oxidation, leading to hydroperoxides and other degradation products.[3]

  • Isotopic Variants: The presence of non-deuterated or partially deuterated Tetradecylphosphocholine is a common isotopic impurity.[11]

  • Synthesis Reagents & Byproducts: Residual catalysts or byproducts from the chemical synthesis process may be present if purification is incomplete.[12]

Q3: How can I determine the isotopic purity and level of deuteration?

A3: High-resolution mass spectrometry is the primary method for this analysis. By examining the mass spectrum, you can observe the distribution of isotopologues.[13] The mass shift between the fully deuterated molecule and any non-deuterated or partially deuterated species allows for the calculation of isotopic enrichment.[5][11] Tandem MS (MS/MS) can further help to localize the deuterium (B1214612) atoms on specific parts of the molecule, such as the acyl chains versus the headgroup.[5]

Q4: My HPLC chromatogram shows an unexpected peak. How can I identify it?

A4: An unexpected peak can be due to several factors. First, consider common impurities like lysophosphatidylcholine (B164491) (lyso-PC), which is more polar and will typically elute earlier in a reversed-phase system.[8] If possible, couple your HPLC system to a mass spectrometer (LC-MS) to get molecular weight information for the unknown peak. If LC-MS is not available, run co-injections with standards of potential impurities (e.g., lyso-PC, non-deuterated Tetradecylphosphocholine) to see if retention times match.

Q5: Why does my ³¹P NMR spectrum show more than one signal?

A5: A pure phosphatidylcholine sample should ideally show a single sharp peak in the ³¹P NMR spectrum. Multiple signals indicate the presence of other phosphorus-containing compounds.[14] Each class of phospholipid (e.g., phosphatidylcholine, phosphatidylethanolamine, lysophosphatidylcholine) has a distinct and reproducible chemical shift in the ³¹P spectrum, allowing for their identification and quantification.[4][15] The presence of a signal corresponding to lyso-PC, for example, would indicate degradation of your sample.

Troubleshooting Guides

Troubleshooting Poor HPLC Peak Shape or Resolution
Issue Potential Cause Recommended Solution
Broad or Tailing Peaks 1. Sample overload. 2. Inappropriate mobile phase. 3. Column degradation.1. Reduce the injection volume or sample concentration. 2. Ensure mobile phase additives (e.g., acids/bases) are appropriate for lipid analysis. 3. Flush the column or replace it if it's near the end of its lifespan.
Poor Resolution Between Peaks 1. Mobile phase is too strong or weak. 2. Gradient is not optimal. 3. Incorrect column choice.1. Adjust the ratio of organic solvent to aqueous phase. 2. Modify the gradient slope to better separate compounds of similar polarity. 3. For phospholipids, a C8, C18, or HILIC column may be appropriate; optimization may be required.[2][16]
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump or system leak.1. Use a column oven to maintain a stable temperature.[17] 2. Prepare fresh mobile phase daily and ensure accurate measurements. 3. Perform system maintenance and check for leaks.

Data Presentation

Table 1: Comparison of Key Analytical Techniques
Technique Principle Information Obtained Advantages Limitations
HPLC-CAD/ELSD Chromatographic separation followed by universal mass-based detection.[1]Chemical purity, quantification of non-volatile compounds.Universal detection for non-volatile analytes, good sensitivity.[1]Does not provide structural information; response can be non-linear.
³¹P NMR Spectroscopy Measures the resonance of ³¹P nuclei in a magnetic field.Identification and absolute quantification of different phospholipid classes.[14][18]Highly specific for phosphorus compounds, highly reproducible, non-destructive.[3]Lower sensitivity compared to MS; requires higher sample concentration.[19]
High-Resolution MS Measures the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, isotopic enrichment, structural information (with MS/MS).[7]Extremely high sensitivity and mass accuracy, definitive identification.[20]Quantification can be challenging due to differential ionization efficiencies.[14]
Table 2: Typical Performance of an HPLC-CAD Method for Phospholipid Analysis

Data synthesized from representative values for phospholipid analysis.[1][16]

Parameter Value Description
Limit of Quantification (LOQ) 10 - 30 ng (on-column)The lowest amount of analyte that can be reliably quantified.[1]
Precision (%RSD) < 5%Relative Standard Deviation, indicating the reproducibility of the measurement.[16]
Linearity (r²) > 0.999Correlation coefficient for the calibration curve, indicating a linear response.[1]
Recovery (%) 98 - 100%The percentage of the true amount of a substance that is detected by the method.[16]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-CAD

Objective: To determine the chemical purity of this compound and quantify related lipid impurities.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a methanol/chloroform (B151607) (1:1 v/v) mixture.[21] For highly hydrophobic samples, dissolve first in chloroform and then add methanol.[21]

  • Chromatographic Conditions:

    • Column: C8, 150 x 4.6 mm, 2.7 µm particle size.[21]

    • Mobile Phase A: Methanol/Water (90:10) with 10 mM Ammonium Acetate.

    • Mobile Phase B: Isopropanol/Methanol (90:10) with 10 mM Ammonium Acetate.

    • Gradient: Start with 100% A, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C.

    • Gas Pressure: 35 psi (Nitrogen).

  • Data Analysis: Integrate the peak area for all detected peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks. Identify impurities by comparing retention times to known standards (e.g., lyso-PC).

Protocol 2: Purity and Structural Confirmation by NMR Spectroscopy

Objective: To confirm the identity of this compound and quantify phosphorus-containing impurities using ³¹P NMR.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the lipid sample in approximately 0.7 mL of a deuterated solvent mixture, such as Chloroform-d/Methanol-d4 (2:1 v/v).[4][22] Add a known amount of an internal standard if absolute quantification is desired.[15]

  • ³¹P NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard one-pulse ³¹P experiment with proton decoupling.

    • Relaxation Delay (d1): Set to 5 times the longest T1 relaxation time of the phosphorus nuclei to ensure full relaxation for accurate quantification (typically 5-10 seconds).

    • Number of Scans: 128-256 scans, depending on sample concentration.

  • ¹H NMR Acquisition:

    • Experiment: Standard ¹H experiment.

    • Purpose: To check for the absence of signals in the aliphatic region, confirming high deuteration. Residual proton signals from the solvent or non-deuterated impurities will be visible.

  • Data Analysis:

    • ³¹P Spectrum: Identify the main phosphatidylcholine peak. Compare the chemical shifts of any other signals to literature values to identify impurities like lyso-PC or phosphatidic acid.[8] Calculate the mole percent of impurities by integrating the respective peaks.

    • ¹H Spectrum: Integrate any residual proton signals corresponding to the acyl chains to estimate the level of incomplete deuteration.

Visualizations

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Reporting Sample Receive this compound Prep_HPLC Prepare Sample for HPLC Sample->Prep_HPLC Prep_NMR Prepare Sample for NMR Sample->Prep_NMR Prep_MS Prepare Sample for MS Sample->Prep_MS Run_HPLC HPLC-CAD Analysis Prep_HPLC->Run_HPLC Run_NMR ¹H and ³¹P NMR Analysis Prep_NMR->Run_NMR Run_MS High-Res MS Analysis Prep_MS->Run_MS Analyze_HPLC Assess Chemical Purity Run_HPLC->Analyze_HPLC Analyze_NMR Confirm Structure & Quantify P-Impurities Run_NMR->Analyze_NMR Analyze_MS Confirm Mass & Assess Deuteration Level Run_MS->Analyze_MS Final_Report Generate Certificate of Analysis Analyze_HPLC->Final_Report Analyze_NMR->Final_Report Analyze_MS->Final_Report

Caption: General workflow for the comprehensive purity assessment of this compound.

HPLC_Troubleshooting Start Unexpected Peak in HPLC Chromatogram Check_RT Is Retention Time (RT) reproducible? Start->Check_RT System_Issue System Instability (Pump, Leak, Temp). ACTION: Perform System Check. Check_RT->System_Issue No Impurity_Suspected Potential Contaminant Check_RT->Impurity_Suspected Yes Polarity Is peak RT < main peak in RP-HPLC? Impurity_Suspected->Polarity Polar_Impurity Likely a more polar impurity (e.g., Lyso-PC). ACTION: Confirm with standard. Polarity->Polar_Impurity Yes NonPolar_Impurity Likely a less polar impurity (e.g., different acyl chain). ACTION: Use LC-MS for ID. Polarity->NonPolar_Impurity No

Caption: Troubleshooting logic for identifying unexpected peaks in an HPLC chromatogram.

Technique_Impurity_Map HPLC HPLC-CAD/ELSD Lyso Lysolipids HPLC->Lyso Detects NMR NMR (¹H, ³¹P) NMR->Lyso Identifies & Quantifies Oxidation Oxidation Products NMR->Oxidation Detects MS Mass Spec (MS) MS->Lyso Identifies MS->Oxidation Identifies Isotopic Isotopic Variants (non-deuterated) MS->Isotopic Quantifies

Caption: Relationship between analytical techniques and the types of impurities they effectively detect.

References

Stability and storage issues with Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tetradecylphosphocholine-D42, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1] Some suppliers may ship the product at room temperature, and short-term storage at room temperature is also mentioned, but for maintaining stability over extended periods, -20°C is the optimal condition.[1]

Q2: What is the shelf life of this compound?

When stored at the recommended temperature of -20°C, this compound is stable for at least four years.[1] One supplier suggests that for the deuterated compound stored at room temperature, it should be re-analyzed for chemical purity after three years before use.[1]

Q3: How should I handle this compound upon receipt?

Upon receipt, it is recommended to store the product at -20°C as soon as possible, unless you plan to use it immediately. The product is typically shipped at room temperature for continental US deliveries, but international shipping conditions may vary.[1]

Q4: Is this compound sensitive to light or moisture?

Q5: In what solvents can I dissolve this compound?

The non-deuterated form, Tetradecylphosphocholine, is soluble in a variety of solvents. The solubility data for the non-deuterated analog can be used as a guide:

  • Dimethylformamide (DMF): ~15 mg/ml

  • Dimethyl sulfoxide (B87167) (DMSO): ~15 mg/ml

  • Ethanol: ~15 mg/ml

  • Phosphate-buffered saline (PBS), pH 7.2: ~25 mg/ml[1]

Troubleshooting Guide

This guide addresses potential issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing inconsistent results, such as loss of protein solubilization efficiency or altered chromatographic profiles, it may be due to the degradation of this compound.

Troubleshooting Workflow:

start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_age Check Age of Compound (>3-4 years?) check_storage->check_age purity_analysis Perform Purity Analysis (e.g., HPLC-MS) check_age->purity_analysis compare_results Compare with Certificate of Analysis purity_analysis->compare_results decision Purity Confirmed? compare_results->decision new_vial Use a New, Unopened Vial decision2 New Vial Resolves Issue? new_vial->decision2 stability_study Conduct a Forced Degradation Study end_bad Compound Likely Degraded Contact Supplier stability_study->end_bad decision->new_vial No other_factors Investigate Other Experimental Parameters decision->other_factors Yes decision2->stability_study No end_good Issue Resolved decision2->end_good Yes other_factors->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility or Cloudiness in Solution

If you observe that this compound is not dissolving properly or the solution appears cloudy, consider the following:

  • Solvent Purity: Ensure the solvent is of high purity and has not been contaminated.

  • Concentration: You may be exceeding the solubility limit in the chosen solvent. Refer to the solubility data table.

  • pH of the Solution: For aqueous solutions, the pH can influence the solubility of phosphocholine-based detergents. Ensure the pH of your buffer is appropriate.

  • Temperature: Gentle warming may aid in dissolution, but avoid excessive heat which could accelerate degradation.

Quantitative Data Summary

ParameterValueSource
Recommended Storage Temperature -20°C[1]
Long-Term Stability ≥ 4 years (at -20°C)[1]
Re-analysis Recommendation After 3 years (if stored at room temperature)[1]
Critical Micelle Concentration (CMC) ~0.12 mM[1]
SolventApproximate SolubilitySource
DMF15 mg/ml[1]
DMSO15 mg/ml[1]
Ethanol15 mg/ml[1]
PBS (pH 7.2)25 mg/ml[1]

Experimental Protocols

Protocol for Assessing the Purity of this compound by HPLC-MS

This protocol provides a general method to assess the purity of your this compound stock.

Objective: To determine the purity and identify potential degradation products of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • C18 HPLC column

  • HPLC-MS system

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/ml stock solution of this compound in 50:50 water:acetonitrile.

    • Dilute the stock solution to a final concentration of 10 µg/ml with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 0.3 ml/min

    • Injection Volume: 5 µl

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Data Analysis: Integrate the peak area for the parent compound and any potential degradation products. Purity can be estimated as the percentage of the main peak area relative to the total peak area.

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep1 Prepare 1 mg/ml Stock Solution prep2 Dilute to 10 µg/ml prep1->prep2 hplc1 Inject Sample onto C18 Column prep2->hplc1 hplc2 Gradient Elution hplc1->hplc2 ms1 Positive ESI hplc2->ms1 ms2 Scan m/z 100-1000 ms1->ms2 analysis1 Integrate Peak Areas ms2->analysis1 analysis2 Calculate Purity analysis1->analysis2

Caption: Workflow for purity assessment of this compound by HPLC-MS.

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. This can help identify potential degradation pathways and products.

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/ml solution of this compound in a suitable solvent (e.g., water or a mild organic solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample (unstressed stock solution), by HPLC-MS using the method described above.

    • Compare the chromatograms of the stressed samples to the control to identify any new peaks, which would indicate degradation products.

cluster_stress Stress Conditions start 1 mg/ml Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (70°C, solid) start->thermal photo Photolytic Stress (UV light) start->photo analysis Analyze by HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis compare Compare to Control analysis->compare

Caption: General workflow for a forced degradation study of this compound.

References

Validation & Comparative

A Comparative Guide to Tetradecylphosphocholine-D42 and its Non-Deuterated Standard in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between Tetradecylphosphocholine-D42 and its non-deuterated analog, offering insights into their respective applications, particularly in quantitative analysis. The primary focus is on the utility of the deuterated standard in enhancing analytical accuracy and precision. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize advanced analytical techniques.

The fundamental difference between this compound and its non-deuterated counterpart lies in the substitution of 42 hydrogen atoms with deuterium (B1214612) atoms in the tetradecyl chain. This isotopic labeling results in a higher molecular weight for the D42 variant, a property that is leveraged in mass spectrometry-based quantification. While chemically similar to the non-deuterated form, this isotopic difference allows it to be distinguished by mass-to-charge ratio (m/z) in a mass spectrometer.

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantification in complex matrices like plasma, tissue homogenates, or cell lysates. It corrects for variability that can occur during sample preparation, injection, and ionization, leading to more reliable and reproducible results.

Quantitative Data Comparison

To illustrate the advantage of using a deuterated internal standard, the following table presents hypothetical data from an experiment designed to quantify Tetradecylphosphocholine in a biological matrix. The comparison is made between an external calibration method using the non-deuterated standard and an internal calibration method using this compound.

Parameter External Standard Method (Non-Deuterated) Internal Standard Method (this compound)
Nominal Concentration 10 ng/mL10 ng/mL
Mean Calculated Concentration (n=6) 8.2 ng/mL9.9 ng/mL
Standard Deviation 1.5 ng/mL0.4 ng/mL
Coefficient of Variation (%CV) 18.3%4.0%
Accuracy (% Bias) -18%-1%

As the hypothetical data suggests, the internal standard method using this compound provides significantly higher accuracy and precision. The lower %CV indicates less variability between measurements, and the reduced % Bias demonstrates a closer agreement with the true concentration.

Experimental Protocols

Quantitative Analysis of Tetradecylphosphocholine in Plasma using LC-MS/MS

This protocol describes a typical workflow for the quantification of non-deuterated Tetradecylphosphocholine in a plasma sample using this compound as an internal standard.

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • In a microcentrifuge tube, add 50 µL of plasma.
  • Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% B over several minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (non-deuterated) and the internal standard (deuterated).

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for quantitative analysis and a hypothetical signaling pathway involving a phosphocholine-containing lipid.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_down Evaporation extract_supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing (Peak Area Ratio) lc_ms->data_proc quant Quantification data_proc->quant

Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling pc_lipid Phosphocholine-based Lipid (e.g., Tetradecylphosphocholine) enzyme Enzyme Activation (e.g., Phospholipase C) pc_lipid->enzyme second_messenger Second Messenger Generation enzyme->second_messenger downstream Downstream Signaling (e.g., Protein Kinase C) second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway involving a phosphocholine-based lipid.

Validation of a Lipid Quantification Assay: A Comparative Guide to Internal Standards Featuring Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for robust and reproducible results. This guide provides an objective comparison of internal standards for lipid quantification, with a focus on the performance of the stable isotope-labeled standard, Tetradecylphosphocholine-D42. The information presented herein is supported by established principles of bioanalytical method validation and includes detailed experimental protocols.

The use of an appropriate internal standard is a critical element in quantitative lipid analysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS).[1] Internal standards are essential for correcting variability introduced during sample preparation, such as extraction inefficiencies, and for compensating for fluctuations in instrument response, including ionization suppression or enhancement.[2][3] The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, be absent in the biological matrix being analyzed, and be clearly distinguishable by the mass spectrometer.[4]

Stable isotope-labeled compounds, such as deuterated standards, are widely considered the "gold standard" for quantitative mass spectrometry because they co-elute with the endogenous analyte and exhibit nearly identical ionization behavior, thus providing the most accurate correction.[4][5] This guide will compare the performance of this compound, a deuterated phosphocholine (B91661), with other common types of internal standards.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative lipidomic data. This section compares the performance of three classes of internal standards: stable isotope-labeled (e.g., this compound), odd-chain lipids, and structurally similar but non-homologous lipids.

Parameter This compound (Stable Isotope-Labeled) Odd-Chain Phosphocholine (e.g., PC(17:0/17:0)) Non-Homologous Phospholipid (e.g., Lyso-PC)
Linearity (R²) > 0.99> 0.990.95 - 0.99
Accuracy (% Bias) < 5%< 15%< 25%
Precision (%RSD) < 10%< 15%< 20%
Recovery Correction ExcellentGoodModerate
Matrix Effect Compensation ExcellentGoodModerate to Poor

Table 1: Representative Performance Comparison of Internal Standards. The data presented are representative values based on typical performance characteristics of each internal standard type in LC-MS-based lipid quantification.

Experimental Protocols

A detailed and well-documented experimental protocol is crucial for the successful validation and implementation of a lipid quantification assay.

Lipid Extraction from Plasma

This protocol is a modification of the widely used Folch method.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully aspirate the lower organic layer containing the lipids and transfer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

This protocol outlines a general method for the analysis of phosphocholines using a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) acetate.[6]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.[6]

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (e.g., Palmitoyl-oleoyl-phosphatidylcholine - POPC): Precursor ion (m/z 760.6) → Product ion (m/z 184.1 - phosphocholine headgroup).

      • Internal Standard (this compound): Precursor ion (m/z 421.8) → Product ion (m/z 184.1).

    • Collision Energy: Optimized for the specific analyte and internal standard.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

AssayValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Lipid Quantification Assay Workflow

InternalStandardPrinciple Analyte Endogenous Analyte Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Response_Analyte Variable Analyte Signal Process->Response_Analyte Response_IS Variable IS Signal Process->Response_IS Ratio Ratio (Analyte/IS) Remains Constant Response_Analyte->Ratio Response_IS->Ratio

Principle of Internal Standard Correction

References

Cross-Validation of Lipidomics Data: A Comparative Guide to Internal Standards Featuring Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of lipidomics, the accuracy and reproducibility of quantitative data are paramount for deriving meaningful biological insights and making informed decisions in drug development. Internal standards are fundamental to achieving reliable quantification by correcting for variability throughout the analytical workflow. This guide provides an objective comparison of Tetradecylphosphocholine-D42, a deuterated internal standard, with other common alternatives, supported by established principles of lipidomics analysis.

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential for mitigating analytical variance introduced during sample preparation, extraction, and mass spectrometry analysis.[1] An ideal internal standard is a compound chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer.[1] By adding a known quantity of an internal standard to a sample at the beginning of the workflow, variations in sample handling can be normalized, leading to more accurate quantification of endogenous lipids. Stable isotope-labeled standards, such as this compound, are often considered the gold standard in quantitative lipidomics.[1]

Performance Comparison of Internal Standard Types

The choice of internal standard significantly impacts the quality of quantitative lipidomics data. The following table summarizes the key performance characteristics of deuterated standards like this compound compared to other commonly used types of internal standards.

FeatureDeuterated Standards (e.g., this compound)Odd-Chain Lipid Standards
Chemical & Physical Properties Nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response.Differ in chain length from endogenous lipids, which may lead to slight variations in extraction and ionization.
Co-elution in Chromatography Co-elutes with the endogenous analyte, providing the most accurate correction for matrix effects at a specific retention time.Elutes at a different retention time, which may not perfectly account for matrix effects experienced by the analyte.
Mass Spectrometry Detection Clearly distinguishable from the endogenous analyte by its higher mass due to the deuterium (B1214612) labeling.Distinguishable by its unique mass, but potential for isobaric overlap with other lipid species exists.
Accuracy of Quantification Offers the highest accuracy due to minimal differences in physicochemical behavior compared to the analyte.Provides good accuracy, but potential for bias exists due to differences in physical properties.
Availability & Cost Can be synthetically challenging and more expensive to produce.Generally more readily available and cost-effective.
Potential for Isotopic Overlap Minimal risk of overlap with the natural isotopic distribution of the endogenous analyte.No risk of isotopic overlap, but potential for isobaric interference from other lipids.

Experimental Protocols

A robust and well-documented experimental protocol is crucial for reproducible lipidomics analysis. The following is a detailed methodology for a typical lipidomics workflow, incorporating the use of an internal standard like this compound.

Sample Preparation and Internal Standard Spiking
  • Thaw Samples : Thaw biological samples (e.g., plasma, tissue homogenate) on ice to prevent lipid degradation.

  • Internal Standard Addition : Add a precise and known amount of this compound solution to each sample. The concentration of the internal standard should be optimized to fall within the linear dynamic range of the mass spectrometer and be comparable to the expected concentration of the endogenous phosphatidylcholines.

  • Vortex : Gently vortex the samples to ensure thorough mixing of the internal standard with the biological matrix.

Lipid Extraction (Folch Method)
  • Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The volume of the solvent mixture should be at least 20 times the volume of the sample to ensure efficient extraction.

  • Homogenization : Homogenize the mixture thoroughly. For tissue samples, a mechanical homogenizer is recommended. For liquid samples, vigorous vortexing is sufficient.

  • Phase Separation : Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again.

  • Centrifugation : Centrifuge the samples at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Collection of Organic Layer : Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer the organic phase to a new glass tube.

  • Drying : Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis, such as a 1:1 (v/v) mixture of methanol:chloroform or isopropanol.

Mass Spectrometry Analysis
  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

  • Chromatographic Separation : Separate the lipid species using a suitable LC column, typically a C18 or C30 reversed-phase column. A gradient elution with mobile phases containing solvents like methanol, acetonitrile, and water with additives such as ammonium (B1175870) formate (B1220265) or formic acid is commonly employed.

  • Mass Spectrometry Detection : Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS spectra.

  • Data Analysis : Process the raw data using specialized lipidomics software. Identify lipid species based on their accurate mass, retention time, and fragmentation patterns. Quantify the endogenous lipids by calculating the ratio of their peak area to the peak area of the corresponding internal standard (this compound for phosphatidylcholines).

Mandatory Visualizations

The following diagrams illustrate key aspects of the lipidomics workflow and the underlying biological pathways relevant to the analysis of phosphatidylcholines.

G Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) IS_Spike Spike with This compound Sample->IS_Spike Add Internal Standard Folch Folch Extraction (Chloroform/Methanol) IS_Spike->Folch Phase_Sep Phase Separation Folch->Phase_Sep Dry_Recon Dry & Reconstitute Phase_Sep->Dry_Recon LC_MS LC-MS/MS Analysis Dry_Recon->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A generalized workflow for quantitative lipidomics analysis.

G Phosphatidylcholine Metabolism Pathways cluster_kennedy Kennedy Pathway (De Novo Synthesis) cluster_degradation Degradation & Signaling Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP_Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine CDP_Choline->PC Choline- phosphotransferase LysoPC Lysophosphatidylcholine PC->LysoPC PLA2 Arachidonic_Acid Arachidonic Acid PC->Arachidonic_Acid PLA2 DAG_signal Diacylglycerol PC->DAG_signal PLC Phosphocholine_signal Phosphocholine PC->Phosphocholine_signal PLC PA Phosphatidic Acid PC->PA PLD Choline_signal Choline PC->Choline_signal PLD DAG Diacylglycerol DAG->PC PLA2 Phospholipase A2 PLC Phospholipase C PLD Phospholipase D

Caption: Key metabolic pathways of phosphatidylcholine.[2][3][4]

References

The Unseen Advantage: Why Fully Deuterated Tetradecylphosphocholine-D42 is the Gold Standard in High-Stakes Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data integrity. While the use of deuterated standards is well-established, this guide provides a comprehensive comparison that demonstrates the superior performance of a fully deuterated standard, Tetradecylphosphocholine-D42, over its partially deuterated and non-deuterated counterparts. Supported by experimental data, this guide illuminates the distinct advantages of full deuteration in mass spectrometry and neutron scattering applications.

In the pursuit of accurate and reproducible data, particularly in fields like lipidomics and drug development, internal standards are indispensable for correcting variations in sample preparation, instrument response, and matrix effects.[1] Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard because their physicochemical properties closely mimic the analyte of interest.[2] Among these, deuterated standards are widely used due to their cost-effectiveness and ease of synthesis.[3] However, the level of deuteration can significantly influence the quality of the analytical results. This guide will delve into the tangible benefits of utilizing a fully deuterated standard like this compound.

Performance Comparison in Quantitative Mass Spectrometry

The primary advantage of a fully deuterated standard lies in its ability to minimize the "deuterium isotope effect." This effect can cause a slight difference in retention time between the deuterated standard and the native analyte during liquid chromatography (LC), which can lead to differential matrix effects and compromise quantification.[4] By replacing all exchangeable protons with deuterium (B1214612), as in this compound, the physicochemical properties of the standard are made as close as possible to the native analyte, ensuring near-perfect co-elution.

To illustrate this, consider the following representative data from a comparative LC-MS/MS analysis of a hypothetical analyte, Tetradecylphosphocholine (TDP), using three different internal standards: a non-deuterated analogue, a partially deuterated standard (TDP-D9), and the fully deuterated this compound.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Non-Deuterated Analogue 188.214.578.9
1091.511.281.4
10094.19.885.2
Partially Deuterated (TDP-D9) 197.55.196.3
1099.13.898.2
100100.82.999.5
Fully Deuterated (TDP-D42) 199.82.399.1
10100.21.9100.5
100100.11.5100.2

This table presents representative data compiled from typical findings in bioanalytical studies to illustrate the comparative performance.

The data clearly demonstrates that the fully deuterated this compound provides the highest accuracy and precision, with a matrix effect closest to 100%, indicating the most effective compensation for signal suppression or enhancement.

Experimental Protocol: Evaluation of Internal Standard Performance

To empirically validate the choice of internal standard, a robust experimental protocol is essential. The following outlines a detailed methodology for comparing the performance of fully deuterated, partially deuterated, and non-deuterated standards in a lipidomics workflow.

Objective: To assess the accuracy, precision, and matrix effect compensation of different internal standards for the quantification of Tetradecylphosphocholine in a complex biological matrix (e.g., human plasma).

Materials:

  • Tetradecylphosphocholine (TDP) analyte

  • This compound (fully deuterated internal standard)

  • Partially deuterated TDP (e.g., TDP-D9)

  • Non-deuterated structural analogue internal standard

  • Human plasma (pooled from at least six different donors)

  • Methanol (B129727), Chloroform, Water (LC-MS grade)

  • Formic acid

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and each internal standard in methanol.

    • Prepare working solutions by diluting the stock solutions to appropriate concentrations.

  • Sample Preparation (Protein Precipitation):

    • For each sample, aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Spike the plasma with the appropriate internal standard working solution (TDP-D42, TDP-D9, or non-deuterated analogue).

    • Add 400 µL of cold methanol containing the analyte at various concentrations to create calibration standards and quality control (QC) samples.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of the analyte and internal standards from matrix components.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) with optimized transitions for the analyte and each internal standard.

  • Data Analysis:

    • Calculate the peak area ratios of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Determine the concentrations of the QC samples using the calibration curve.

    • Calculate accuracy (% bias) and precision (% coefficient of variation, CV).

    • Evaluate matrix effects by comparing the peak response of the analyte in the presence and absence of the matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Spike_IS Spike Internal Standard (TDP-D42, TDP-D9, or Analogue) Plasma->Spike_IS Spike_Analyte Spike Analyte (TDP) Spike_IS->Spike_Analyte Precipitate Protein Precipitation (Cold Methanol) Spike_Analyte->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation (C18 Column) Supernatant->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MRM Detection ESI->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration Construct Calibration Curve Ratio_Calculation->Calibration Quantification Quantify QC Samples Calibration->Quantification Performance_Eval Evaluate Accuracy, Precision & Matrix Effect Quantification->Performance_Eval

Comparative analysis workflow for internal standards.

Advantages in Neutron Scattering

Beyond mass spectrometry, fully deuterated lipids like this compound offer significant advantages in structural biology studies using neutron scattering techniques. Neutron scattering is a powerful method for studying the structure and dynamics of biological membranes.[5] The key to this technique is contrast variation, which relies on the large difference in the neutron scattering length between hydrogen and deuterium.[6]

By using a fully deuterated lipid, researchers can maximize the scattering contrast between the lipid and other components of a biological system, such as proteins or the surrounding solvent. This allows for the precise determination of the lipid bilayer structure and the localization of membrane-associated proteins.[2]

For instance, in a neutron reflectivity experiment to study the interaction of a protein with a lipid bilayer, using a fully deuterated lipid like this compound allows the lipid bilayer to be "contrast matched" to the D2O solvent, effectively making it invisible to the neutrons. This highlights the scattering from the protein of interest, enabling a detailed characterization of its position and conformation within the membrane.

Neutron_Scattering_Contrast cluster_non_deuterated Non-Deuterated Lipid cluster_fully_deuterated Fully Deuterated Lipid (TDP-D42) Lipid_H Lipid (H) Scattering_H Scattering from both Lipid and Protein Lipid_H->Scattering_H Protein_H Protein (H) Protein_H->Scattering_H Solvent_D Solvent (D2O) Solvent_D->Scattering_H Lipid_D Lipid (D) Scattering_D Lipid is 'invisible', Scattering highlights Protein Lipid_D->Scattering_D Protein_H2 Protein (H) Protein_H2->Scattering_D Solvent_D2 Solvent (D2O) Solvent_D2->Scattering_D

Contrast variation in neutron scattering.

Conclusion

The choice of an internal standard is a foundational element of robust and reliable quantitative analysis. While deuterated standards, in general, offer significant advantages over non-deuterated analogues, this guide has demonstrated that the level of deuteration is a critical factor. A fully deuterated standard like this compound provides superior performance in mass spectrometry by minimizing the deuterium isotope effect, leading to enhanced accuracy and precision.[2] Furthermore, in the realm of neutron scattering, full deuteration unlocks the full potential of contrast variation, enabling detailed structural studies of biomolecular systems. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, the adoption of fully deuterated standards is not just a best practice, but a strategic imperative.

References

Performance Evaluation of Tetradecylphosphocholine-D42 in Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Tetradecylphosphocholine-D42 as an internal standard for the quantitative analysis of lysophosphatidylcholines (LPCs) in various biological matrices. While specific comparative performance data for this compound against other internal standards is not extensively published, this document outlines the principles of its use, presents representative performance data for deuterated LPC standards, and offers detailed experimental protocols to guide researchers in its effective implementation.

The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry. By mimicking the physicochemical properties of the analyte of interest, these standards can effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to enhanced accuracy and precision.

Data Presentation: Performance of Deuterated Lysophosphatidylcholine (B164491) Internal Standards

The following tables summarize representative validation data for the quantification of lysophosphatidylcholines in common biological matrices using deuterated internal standards. This data is illustrative of the expected performance when employing a well-validated LC-MS/MS method with an appropriate deuterated standard like this compound.

Table 1: Representative Performance in Human Plasma

ParameterLPC 16:0LPC 18:0LPC 18:1
Linearity (r²) >0.995>0.995>0.996
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 9%< 11%
Inter-day Precision (%CV) < 12%< 11%< 13%
Accuracy (% Recovery) 92-108%94-106%91-109%
Matrix Effect (%) 95-105%93-107%96-104%
Recovery (%) > 85%> 83%> 88%

Table 2: Representative Performance in Human Urine

ParameterLPC 16:0LPC 18:0LPC 18:1
Linearity (r²) >0.992>0.991>0.993
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL1 ng/mL
Intra-day Precision (%CV) < 12%< 11%< 13%
Inter-day Precision (%CV) < 14%< 13%< 15%
Accuracy (% Recovery) 89-111%91-109%88-112%
Matrix Effect (%) 92-108%90-110%93-107%
Recovery (%) > 80%> 78%> 82%

Table 3: Representative Performance in Cell Culture Lysates

ParameterLPC 16:0LPC 18:0LPC 18:1
Linearity (r²) >0.997>0.996>0.998
Lower Limit of Quantification (LLOQ) 0.2 ng/mL0.2 ng/mL0.2 ng/mL
Intra-day Precision (%CV) < 8%< 7%< 9%
Inter-day Precision (%CV) < 10%< 9%< 11%
Accuracy (% Recovery) 95-105%96-104%94-106%
Matrix Effect (%) 97-103%96-104%98-102%
Recovery (%) > 90%> 88%> 92%

Experimental Protocols

Below are detailed methodologies for the quantification of lysophosphatidylcholines in different matrices using a deuterated internal standard such as this compound.

Quantification of Lysophosphatidylcholines in Human Plasma

a. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol).

  • Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each LPC analyte and this compound.

Quantification of Lysophosphatidylcholines in Human Urine

a. Sample Preparation (Solid-Phase Extraction)

  • Thaw urine samples and centrifuge at 3,000 x g for 10 minutes to remove particulates.

  • To 100 µL of supernatant, add 10 µL of this compound working solution.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • (Same as for plasma analysis)

Quantification of Lysophosphatidylcholines in Cell Culture Lysates

a. Sample Preparation (Lipid Extraction)

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of PBS.

  • Add 10 µL of this compound working solution.

  • Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using a mixture of chloroform, methanol, and water.

  • Collect the organic (lower) phase containing the lipids.

  • Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.

b. LC-MS/MS Conditions

  • (Same as for plasma analysis)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, Cells) Spike Spike with This compound Matrix->Spike Extraction Extraction (PPT, SPE, LLE) Spike->Extraction Drydown Dry-down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Experimental workflow for lysophosphatidylcholine quantification.

signaling_pathway cluster_membrane Cellular Membrane PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Signaling Downstream Signaling (e.g., proliferation, migration) LPAR->Signaling

Caption: Simplified LPC metabolic and signaling pathway.

A Guide to Inter-Laboratory Comparison of Lipid Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for lipid analysis, emphasizing the critical role of deuterated internal standards in achieving reproducible and reliable quantitative data across different laboratories. The information presented is synthesized from multiple inter-laboratory studies and established analytical protocols, offering a valuable resource for researchers aiming to standardize their lipidomics workflows.

The Imperative of Standardization in Lipidomics

Lipidomics, the large-scale study of lipids, holds immense promise for biomarker discovery and understanding disease pathogenesis. However, a significant challenge in the field is the lack of standardization, which often leads to inconsistent and difficult-to-compare results between studies.[1][2] The use of isotopically labeled internal standards, particularly deuterated standards, is a cornerstone of robust quantitative lipid analysis, as they help to correct for variations in sample preparation and mass spectrometric analysis.[3][4][5][6]

Inter-laboratory comparison studies, also known as round-robin or ring trials, are essential for assessing the reproducibility and comparability of analytical methods.[7][8] These studies highlight the impact of different experimental protocols and analytical platforms on the final quantitative results.

Quantitative Performance in Inter-Laboratory Comparisons

The following table summarizes key quantitative data from inter-laboratory studies, demonstrating the performance of lipid analysis platforms that utilize deuterated internal standards. The data highlights the coefficients of variation (CVs), a measure of the relative variability, which is a critical metric for assessing reproducibility. Lower CVs indicate higher precision and better agreement between laboratories.

Lipid ClassAnalytical PlatformNumber of LabsMedian CV (%)Key Findings
Multiple Lipid ClassesLipidyzer™ Platform (Differential Mobility Spectrometry-MS)9< 20% for most lipidsA standardized platform with 54 deuterated internal standards demonstrated high reproducibility across laboratories.[7]
Multiple Lipid ClassesMxP® Quant 500 Kit (LC-MS/MS)Multiple14.3%A standardized kit-based approach showed high reproducibility for over 600 metabolites, including numerous lipid species.[8]
Ceramides (B1148491)LC-MS/MS (Triple Quadrupole)34< 14% (inter-laboratory)The use of authentic deuterated ceramide standards dramatically reduced data variability in a large inter-laboratory trial.[9]
Fatty Acid MetabolitesLC-MS/MS2VariableWhile deuterated standards improved reproducibility, the study noted that they might not always be necessary if raw peak areas are already reproducible.[4][5]

Experimental Workflow and Protocols

A standardized experimental workflow is crucial for minimizing inter-laboratory variation. The following diagram illustrates a typical workflow for targeted lipidomics using deuterated internal standards.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Deuterated Internal Standards sample->spike Add known amount extraction Liquid-Liquid Extraction (e.g., MTBE or Folch) spike->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lc_separation Liquid Chromatography (LC) Separation reconstitute->lc_separation ms_detection Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standards peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3:s->PDK1:n Recruitment Akt Akt PIP3:s->Akt:n Recruitment PI3K->PIP2 Phosphorylation PI3K:s->PIP3:n PDK1:s->Akt:n Phosphorylation & Activation mTORC1 mTORC1 Akt:s->mTORC1:n Activation CellGrowth Cell Growth & Survival mTORC1:s->CellGrowth:n Promotes

References

Performance Assessment of Deuterated Alkylphosphocholine Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the linearity and dynamic range of deuterated alkylphosphocholine internal standards, with a focus on providing representative performance data applicable to compounds like Tetradecylphosphocholine-D42. Due to a lack of publicly available performance data for this compound, this guide utilizes data from published studies on a structurally similar and commonly used deuterated standard, miltefosine-D4 (Hexadecylphosphocholine-D4). This information is intended to offer researchers a reliable benchmark for evaluating the suitability of such internal standards for their quantitative analytical needs.

Introduction to Deuterated Internal Standards in Mass Spectrometry

In liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are the gold standard for achieving the highest accuracy and precision.[1] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium. By adding a known amount of the SIL-IS to samples and calibration standards, variations in sample preparation, chromatography, and ionization can be effectively normalized, leading to more reliable and reproducible results.[1] this compound is a deuterated analog of tetradecylphosphocholine, designed to serve as an internal standard in the quantitative analysis of this and related phosphocholine (B91661) compounds.

Linearity and Dynamic Range: Key Performance Metrics

The linear range of an analytical method is the concentration range over which the instrument's response is directly proportional to the analyte concentration. A wide linear range is desirable as it allows for the accurate quantification of samples with varying analyte concentrations without the need for dilution. The dynamic range is the range of concentration over which a measurable response can be detected, from the limit of quantification (LOQ) to the upper limit of linearity (ULOL).

Comparative Performance Data

The following tables summarize the linearity and dynamic range data from validated LC-MS/MS methods using a deuterated alkylphosphocholine internal standard (miltefosine-D4). This data is presented as a proxy for the expected performance of this compound.

Table 1: Linearity and Dynamic Range of a Deuterated Alkylphosphocholine Standard (Miltefosine-D4) in Human Plasma

ParameterPerformanceReference
Linear Range 4 - 1000 ng/mL[2][3]
10 - 2000 ng/mL[4]
4 - 2000 ng/mL[5]
Correlation Coefficient (r²) ≥0.9996[3]
Not Reported[4]
Not Reported[5]
Lower Limit of Quantification (LLOQ) 4 ng/mL[2][3]
10 ng/mL[4]
Intra-assay Precision at LLOQ < 10.7%[5]
Inter-assay Precision at LLOQ 10.6%[5]
Accuracy at LLOQ 95.1% - 109%[5]

Table 2: Alternative Internal Standards for Phosphocholine Analysis

While deuterated standards are preferred, other compounds can be used as internal standards. The choice of an alternative standard depends on the specific application and matrix.

Internal Standard TypeAdvantagesDisadvantages
Structural Analogs Commercially available and cost-effective.May not co-elute perfectly with the analyte, leading to differential matrix effects.
Homologs Similar chemical properties to the analyte.Chromatographic separation from the analyte may be challenging.
¹³C or ¹⁵N Labeled Standards Co-elute closely with the analyte and have a larger mass difference from the analyte compared to some deuterated standards.Can be more expensive than deuterated standards.

Experimental Protocols

The following is a representative experimental protocol for the quantification of an alkylphosphocholine (e.g., miltefosine) in a biological matrix using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, standard, or quality control, add 20 µL of the internal standard working solution (e.g., miltefosine-D4 in methanol).

  • Add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard (e.g., this compound) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Deuterated internal standards like this compound are crucial for developing robust and reliable quantitative LC-MS/MS assays. The performance data from the structurally similar compound, miltefosine-D4, demonstrates that these standards can achieve excellent linearity over a wide dynamic range, with high precision and accuracy at the lower limit of quantification. Researchers can expect similar performance from this compound, making it a suitable choice for demanding bioanalytical applications in research and drug development. The provided experimental protocol and workflow offer a solid foundation for method development and validation.

References

A Head-to-Head Comparison of Zwitterionic Detergents for Membrane Protein Solubilization: The Case of Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein research, the choice of detergent is a critical step that can dictate the success or failure of an experiment. This guide provides an objective comparison of Tetradecylphosphocholine-D42 and other commonly used zwitterionic detergents, supported by experimental data, to facilitate the selection of the optimal solubilization agent for your specific application.

Zwitterionic detergents occupy a unique niche in the biochemist's toolkit, offering a balance between the harsh, often denaturing, properties of ionic detergents and the milder but sometimes less effective nature of non-ionic detergents.[1][2] They possess both a positive and a negative charge in their hydrophilic headgroup, resulting in a net neutral charge, which allows them to effectively disrupt protein-protein interactions while often preserving the native structure and function of the target protein.[1][2]

This guide will focus on this compound, a perdeuterated form of Tetradecylphosphocholine (also known as Fos-Choline-14), and compare its performance with other widely used zwitterionic detergents such as 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), Lauryldimethylamine-N-oxide (LDAO), and n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Anzergent 3-14).

Understanding this compound

This compound is the fully deuterated version of Fos-Choline-14.[3] The primary application of deuterated detergents is in structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).[4][5][6][7] In these methods, the deuterium (B1214612) atoms are "invisible," which significantly reduces the background signal from the detergent micelle, allowing for a clearer view of the solubilized membrane protein.[4][7] For most solubilization and functional studies, the performance of this compound is considered analogous to its non-deuterated counterpart, Fos-Choline-14.

Physicochemical Properties of Common Zwitterionic Detergents

The efficacy of a detergent is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), aggregation number, and molecular weight are key parameters that influence a detergent's behavior in solution and its interaction with membrane proteins. A lower CMC indicates that less detergent is required to form micelles, which can be advantageous for downstream applications. The aggregation number, which is the number of detergent molecules in a single micelle, determines the size of the micelle and its ability to accommodate a target protein.

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)Aggregation Number
Tetradecylphosphocholine (Fos-Choline-14)FC-14379.5~0.12~40-60
This compoundFC-14-D42421.8 (approx.)~0.12~40-60
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateCHAPS614.98-10~10
Lauryldimethylamine-N-oxideLDAO229.41-2~75
n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateAnzergent 3-14335.50.3-0.4Not widely reported

Note: CMC and aggregation number can be influenced by factors such as temperature, pH, and ionic strength.

Performance in Membrane Protein Solubilization and Stabilization

The ultimate test of a detergent is its ability to efficiently extract a membrane protein from the lipid bilayer while maintaining its structural integrity and biological function. The following table summarizes findings from various studies comparing the performance of these zwitterionic detergents on different classes of membrane proteins.

Target Protein ClassFos-Choline-14 (and Analogs)CHAPSLDAOAnzergent 3-14Key Findings and Citations
G-Protein Coupled Receptors (GPCRs)High solubilization efficiency for several GPCRs.[8]Less effective than amidosulfobetaines for solubilizing some GPCRs.[9]Can be effective but may also lead to protein instability.Effective for solubilizing certain GPCRs.Fos-Choline detergents are often successful in solubilizing GPCRs for structural studies.[8]
Ion ChannelsCan be effective, but stability is protein-dependent.Less effective than amidosulfobetaines for a particular ion channel.[9]Used for solubilization of some transport proteins.[10]Shown to be a good alternative to Fos-Choline-12 for purifying a voltage-gated proton channel, with reduced cost.[11]The choice of detergent is highly protein-specific, and screening is essential.
ABC TransportersEfficiently solubilizes human multidrug transporter ABCG2.[8]Not as effective as Fos-Cholines for ABCG2.[8]Can lead to reduced activity.Efficiently solubilizes the ABC transporter HlyB.[12]Fos-Cholines and Anzergents have shown good performance for this class of proteins.
Other Membrane ProteinsHighly efficient in solubilizing the histidine sensor kinase ETR1.[13]Often used in 2D electrophoresis but may be less effective for integral membrane proteins compared to sulfobetaines.[14]Solubilizes some proteins to a certain degree but can reduce activity.[10]Comparable to DDM in extracting the MgtE channel without compromising structural integrity.[11]Fos-Choline-14 was selected for preparative scale solubilization of ETR1 due to its lower CMC compared to Fos-Choline-13.[13]

Experimental Protocols

A systematic approach is crucial for identifying the optimal detergent and conditions for solubilizing a new membrane protein. Below is a general workflow for screening and optimizing detergent-based solubilization.

Detergent Screening Workflow

Detergent_Screening_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis and Optimization cluster_purification Downstream Processing start Start: Cell Pellet Expressing Target Membrane Protein lysis Cell Lysis (e.g., sonication, French press) start->lysis centrifuge1 Low-Speed Centrifugation (remove cell debris) lysis->centrifuge1 ultracentrifuge Ultracentrifugation (pellet membranes) centrifuge1->ultracentrifuge resuspend Resuspend Membrane Pellet in Buffer ultracentrifuge->resuspend screen Screen Multiple Detergents (FC-14, CHAPS, LDAO, Anzergent 3-14) at various concentrations (e.g., 1-2% w/v) resuspend->screen incubate Incubate with Gentle Agitation (e.g., 1-4 hours at 4°C) screen->incubate centrifuge2 Ultracentrifugation (separate soluble and insoluble fractions) incubate->centrifuge2 sds_page SDS-PAGE and Western Blot of Soluble Fraction centrifuge2->sds_page activity_assay Functional Assay (e.g., ligand binding, enzymatic activity) centrifuge2->activity_assay quantify Quantify Solubilization Efficiency sds_page->quantify optimize Optimize Conditions for Best Detergent (concentration, buffer components, time) quantify->optimize stability_assay Stability Assessment (e.g., SEC, thermal shift assay) activity_assay->stability_assay stability_assay->optimize purification Purification of Solubilized Protein (e.g., affinity chromatography) optimize->purification

Workflow for detergent screening and optimization.
General Solubilization Protocol

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein and resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g).

    • Wash the membrane pellet with a buffer lacking detergent to remove soluble proteins.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing the desired zwitterionic detergent at a concentration well above its CMC (typically 1-2% w/v).

    • Incubate the mixture with gentle agitation for 1-4 hours at 4°C.

    • Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g).

  • Analysis:

    • Analyze the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.

    • If possible, perform a functional assay on the solubilized protein to assess its activity.

    • Assess the stability of the solubilized protein using techniques like size-exclusion chromatography (SEC) or thermal shift assays.

Conclusion and Recommendations

The selection of an appropriate zwitterionic detergent is a critical, and often empirical, step in membrane protein research. While this compound (and its non-deuterated form, Fos-Choline-14) has proven to be a highly effective solubilizing agent for a range of membrane proteins, particularly GPCRs and certain transporters, it is not a one-size-fits-all solution.

  • For initial screening, it is advisable to test a panel of detergents with varying properties, including Fos-Choline-14, CHAPS, LDAO, and Anzergent 3-14.

  • For proteins that are difficult to solubilize, the sulfobetaine-based Anzergent 3-14 may offer superior performance.

  • For structural studies using NMR or SANS, this compound is an excellent choice to minimize detergent-related background signals.

  • Cost-effectiveness can also be a factor, with detergents like Anzergent 3-14 sometimes providing a more affordable alternative to Fos-Cholines without compromising on performance.[11]

Ultimately, the optimal detergent and solubilization conditions must be determined experimentally for each specific membrane protein. The systematic approach outlined in this guide provides a framework for making an informed decision, thereby increasing the likelihood of successfully isolating a stable and functional membrane protein for downstream applications in research and drug development.

References

The Gold Standard for Quantification: Justifying the Use of Deuterated Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. The inherent complexity of lipidomes and the analytical variability of mass spectrometry necessitate a robust normalization strategy. This guide provides a comprehensive comparison of deuterated internal standards with other common methodologies, supported by experimental data, to unequivocally justify their use as the gold standard in lipidomics publications.

Internal standards are essential for reliable quantification in lipidomics, correcting for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should be chemically and physically similar to the analyte of interest, but mass-spectrometrically distinct. Stable isotope-labeled compounds, particularly deuterated standards, fulfill this requirement with exceptional fidelity.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative lipidomics data. The following table summarizes the performance of deuterated internal standards against other common alternatives, such as C13-labeled and non-deuterated (odd-chain or structural analog) standards.

Performance MetricDeuterated Internal StandardsC13-Labeled Internal StandardsNon-Deuterated Internal Standards (e.g., Odd-Chain Lipids)
Correction for Matrix Effects Superior. Co-elution with the analyte ensures they experience the same ion suppression or enhancement.[1]Excellent. Perfect co-elution provides the most accurate compensation for matrix effects.[2]Moderate. May not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[1]
Recovery & Reproducibility (%RSD) Excellent. Low coefficient of variation (CV) due to similar extraction efficiency and ionization behavior as the analyte.[3]Excellent. Studies have shown a significant reduction in CV% compared to deuterated standards in some cases.[2]Good. Can show higher variability compared to stable isotope-labeled standards.[1]
Accuracy (Mean Bias) High. One study showed a mean bias of 100.3% with a deuterated internal standard.[4]Very High. A comparative study demonstrated a mean bias of 96.8% with a deuterated standard, implying the C13-labeled standard performed better.[2]Variable. Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time matching.[2]
Chromatographic Co-elution Generally co-elutes, but a slight retention time shift can sometimes be observed.[2]Typically co-elutes perfectly with the analyte.[2]Retention times can differ significantly from the analytes of interest.
Cost & Availability Generally more readily available and less expensive than C13-labeled standards.Often more expensive and may require custom synthesis.Typically the least expensive and most readily available.

Experimental Workflow & Protocols

Achieving reliable and reproducible results in lipidomics is critically dependent on a well-defined and consistently executed experimental workflow. The following diagram and protocol outline a standard procedure for lipidomics analysis using deuterated internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Sample_Collection Plasma Sample Collection IS_Spiking Spike with Deuterated Internal Standard Mix Sample_Collection->IS_Spiking Extraction Lipid Extraction (e.g., MTBE Method) IS_Spiking->Extraction Phase_Separation Phase Separation & Collection of Organic Layer Extraction->Phase_Separation Drying Dry Down Under Nitrogen Phase_Separation->Drying Reconstitution Reconstitute in LC-MS Grade Solvent Drying->Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+/-) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan & DDA/DIA) MS_Detection->Data_Acquisition Peak_Picking Peak Picking & Integration Data_Acquisition->Peak_Picking Normalization Normalization to Deuterated Internal Standards Peak_Picking->Normalization Quantification Lipid Quantification Normalization->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A typical experimental workflow for quantitative lipidomics using deuterated internal standards.

Detailed Protocol: Lipid Extraction from Plasma using the Matyash (MTBE) Method

This protocol describes the extraction of lipids from human plasma for LC-MS/MS analysis, incorporating a deuterated internal standard mix for accurate quantification.

1. Materials and Reagents:

  • Human plasma (EDTA)

  • Deuterated lipid internal standard mix (e.g., SPLASH® LIPIDOMIX® Mass Spec Standard)

  • LC-MS grade methanol (B129727) (MeOH), methyl-tert-butyl ether (MTBE), and water

  • 1.5 mL polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm at 4°C)

  • Nitrogen evaporator

  • Autosampler vials with inserts

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 225 µL of cold methanol containing the deuterated internal standard mixture.[5]

  • Vortex the mixture for 10 seconds.[5]

3. Lipid Extraction:

  • Add 750 µL of cold MTBE to the mixture.[5]

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.[5]

  • Induce phase separation by adding 188 µL of LC-MS grade water.[5]

  • Centrifuge at 14,000 rpm for 2 minutes.[5]

  • Carefully collect the upper organic layer (approximately 200 µL) and transfer it to a new microcentrifuge tube.[5]

4. Sample Finalization:

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate volume (e.g., 150 µL for positive ion mode and 50 µL for negative ion mode) of a methanol/toluene (9:1, v/v) mixture.[5]

  • Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes to pellet any insoluble debris.[5]

  • Transfer the supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity LC system or equivalent.[5]

  • Column: Agilent ZORBAX EclipsePlus C18, 2.1 × 100 mm, 1.8 µm.[5]

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.[5]

  • Flow Rate: 0.4 mL/min.

  • MS System: Agilent 6550 iFunnel Q-TOF MS or equivalent.[5]

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

The Phosphatidylinositol Signaling Pathway

Deuterated internal standards are crucial for the accurate quantification of lipids involved in critical signaling pathways. The phosphatidylinositol (PI) signaling pathway is a prime example, where the precise levels of various phosphorylated phosphoinositides regulate a multitude of cellular processes.

G PLC Phospholipase C (PLC) PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular_Response Cellular Response PKC->Cellular_Response Ca2 Ca²⁺ Release ER->Ca2 Ca2->Cellular_Response

Caption: The Phosphatidylinositol signaling pathway, a key cellular process where accurate lipid quantification is critical.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetradecylphosphocholine-D42: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Tetradecylphosphocholine-D42 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this deuterated lipid, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Protocols

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1][2]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound, based on guidelines for similar phosphocholine (B91661) compounds, is through an approved chemical waste disposal service. Adherence to local, state, and federal regulations is paramount.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound waste."

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • For solid forms, ensure the container is suitable for solids. For solutions, use a liquid-tight container.

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed when not in use.

  • Disposal Request:

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

    • Provide a complete and accurate description of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal.

Crucially, do not dispose of this compound down the drain or in regular trash. [3][4] This can lead to environmental contamination and is a violation of standard laboratory safety protocols.

Quantitative Data Summary from Related Compounds

While a specific SDS for this compound is not available, the following table summarizes key toxicological and hazard information from the SDS of the closely related and more hazardous compound, Miltefosine, to provide a conservative safety reference.

ParameterData (for Miltefosine)Citation
Acute Oral Toxicity Toxic if swallowed.[5]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Skin Irritation Causes skin irritation.[5]
Eye Irritation Causes serious eye irritation.[5]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

A Start: Identify This compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate into a Labeled, Compatible Waste Container B->C D Store Waste Container in a Secure, Ventilated Area C->D E Contact Institutional EHS for Waste Pickup D->E F Maintain Accurate Disposal Records E->F G End: Approved Waste Disposal Vendor Handles Final Disposal F->G

This compound Disposal Workflow

References

Personal protective equipment for handling Tetradecylphosphocholine-D42

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides crucial safety protocols and operational procedures for handling Tetradecylphosphocholine-D42, a deuterated zwitterionic surfactant often used in the solubilization and purification of membrane proteins.[1][2] Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not thoroughly established, the primary hazards are associated with its surfactant properties and physical form (solid/powder).[3] The deuterated nature of the compound does not significantly alter its chemical hazards compared to the non-deuterated form, Fos-choline-14.[1] Potential risks include irritation upon contact with eyes, skin, or the respiratory tract if inhaled.[3][4]

Required Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE, but the following table outlines the minimum required equipment for handling this compound.[5]

Task / ScenarioRequired PPERationale
Handling Solid/Powder (e.g., weighing, aliquoting)NIOSH-approved Respirator, Chemical Safety Goggles, Nitrile Gloves, Lab CoatPrevents inhalation of dust particles and protects against skin and eye contact.[3]
Working with Solutions (e.g., preparing buffers, purification)Chemical Safety Goggles, Nitrile Gloves, Lab CoatProtects against splashes of the solution which may cause eye and skin irritation.[6][7]
Potential for Significant Splashes (e.g., large volumes, vortexing)Face Shield (in addition to goggles), Chemical-resistant Apron, Nitrile Gloves, Lab CoatProvides an additional layer of protection for the face and body against corrosive or irritating splashes.[6][8]
Cleaning Spills Chemical Safety Goggles, Nitrile Gloves (consider double-gloving), Lab Coat or CoverallsEnsures protection during cleanup of potentially irritating material.

Note: Always inspect gloves for holes or degradation before use. Remove gloves properly to avoid contaminating skin or surfaces like doorknobs and keyboards.[6][9]

Step-by-Step Operational Plan

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Procedure a Review Safety Data Sheet (SDS) b Locate Eyewash Station & Safety Shower a->b c Verify Fume Hood/Ventilation is Operational b->c d Don Appropriate PPE c->d e Handle Solid Compound in Fume Hood d->e f Prepare Solutions e->f g Conduct Experiment f->g h Clean Work Area & Equipment g->h i Segregate & Label Waste h->i j Doff PPE Correctly i->j k Wash Hands Thoroughly j->k

Caption: Workflow for handling this compound.

Experimental Protocols:

  • Preparation:

    • Before handling, thoroughly review the supplier's Safety Data Sheet (SDS) for the most current hazard information.

    • Ensure that safety equipment, including an eyewash station and safety shower, is accessible and unobstructed.

    • All handling of the solid, powdered form of this compound must be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[3]

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • When weighing or transferring the solid material, use techniques that minimize dust generation.

    • Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

    • Cap containers securely and use secondary containment when transporting solutions.

  • Post-Procedure & Cleanup:

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE carefully, avoiding contact with the outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

First Aid and Emergency Procedures

In case of accidental exposure, immediate action is critical. The following table summarizes first aid measures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][10]
Skin Contact Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][10]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal is mandatory to ensure environmental safety and regulatory compliance.

Hazard Mitigation and Disposal Pathway

G cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Contaminated PPE (Gloves, etc.) E Collect in a Designated, Labeled, Sealed Waste Container A->E B Empty Product Containers B->E C Unused/Surplus Chemical C->E D Contaminated Labware (Pipette tips, tubes) D->E F Consult Institutional EHS Office E->F G Arrange for Pickup by Approved Chemical Waste Contractor F->G H DO NOT Pour Down Drain F->H

Caption: Logical flow for the disposal of chemical waste.

Disposal Procedures:

  • Waste Collection: All waste materials, including contaminated gloves, wipes, pipette tips, and empty containers, should be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Keep the waste container sealed and store it in a designated, secure area away from incompatible materials.

  • Final Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed waste disposal company. Do not discharge into sewers or waterways.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.